molecular formula C6H5BrClNO B1286634 4-Amino-2-bromo-6-chlorophenol CAS No. 1158322-54-3

4-Amino-2-bromo-6-chlorophenol

Cat. No.: B1286634
CAS No.: 1158322-54-3
M. Wt: 222.47 g/mol
InChI Key: CFMMTSSIIJSWNG-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-6-chlorophenol is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-bromo-6-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMMTSSIIJSWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603412
Record name 4-Amino-2-bromo-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158322-54-3
Record name 4-Amino-2-bromo-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Amino-2-bromo-6-chlorophenol" synthesis and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-bromo-6-chlorophenol is a halogenated aromatic amine of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring amino, hydroxyl, bromo, and chloro functional groups, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and other biologically active compounds. Halogenated phenols and anilines are known to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, based on available scientific data for this compound and its structural analogs.

Physicochemical Properties

While experimental data for this compound is limited, its properties can be estimated based on data from closely related compounds.

PropertyValueSource/Analog
Molecular Formula C₆H₅BrClNO[1]
Molecular Weight 222.47 g/mol [1]
Appearance Expected to be a solid at room temperature.[1]
Melting Point No data available. For comparison, 2-Amino-4-bromophenol has a melting point of 133-135 °C.[2]N/A
Boiling Point No data available.N/A
Solubility Expected to have slight solubility in water and be more soluble in organic solvents like ethanol and acetone.[3]N/A
pKa No data available.N/A
LogP No data available.N/A

Synthesis

Proposed Synthetic Pathway

A logical synthetic approach would involve the protection of the more reactive amino group, followed by sequential bromination and chlorination, and finally deprotection. The hydroxyl and amino groups are ortho-, para-directing. Since the para position is occupied by the amino group, halogenation will be directed to the ortho positions (2 and 6).

Synthesis_Pathway cluster_0 Protection cluster_1 Halogenation cluster_2 Deprotection A 4-Aminophenol B N-(4-hydroxyphenyl)acetamide A->B Acetic anhydride, Pyridine C 2-Bromo-N-(4-hydroxyphenyl)acetamide B->C N-Bromosuccinimide (NBS), CCl4 D 2-Bromo-6-chloro-N-(4-hydroxyphenyl)acetamide C->D N-Chlorosuccinimide (NCS), Acetonitrile E This compound D->E Acid Hydrolysis (e.g., HCl)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized protocols for each step of the proposed synthesis. These are based on standard procedures for similar transformations and may require optimization for this specific substrate.

Step 1: Protection of the Amino Group (Acetylation)

  • Objective: To protect the amino group of 4-aminophenol as an acetamide to prevent side reactions during halogenation.

  • Procedure:

    • Dissolve 4-aminophenol in a suitable solvent such as pyridine or a mixture of acetic acid and water.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride dropwise with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product, N-(4-hydroxyphenyl)acetamide.

    • Filter the precipitate, wash with cold water, and dry. Recrystallization from ethanol or water may be performed for further purification.

Step 2: Bromination

  • Objective: To introduce a bromine atom at the 2-position of the protected aminophenol.

  • Procedure:

    • Dissolve N-(4-hydroxyphenyl)acetamide in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

    • Add N-Bromosuccinimide (NBS) in portions to the solution while stirring at room temperature. The reaction can be initiated by light or a radical initiator.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, filter the reaction mixture to remove succinimide.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2-bromo-N-(4-hydroxyphenyl)acetamide.

Step 3: Chlorination

  • Objective: To introduce a chlorine atom at the 6-position.

  • Procedure:

    • Dissolve the 2-bromo-N-(4-hydroxyphenyl)acetamide in a suitable solvent such as acetonitrile.

    • Add N-Chlorosuccinimide (NCS) to the solution and stir at room temperature. The reaction may be heated gently if necessary.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-bromo-6-chloro-N-(4-hydroxyphenyl)acetamide.

Step 4: Deprotection (Acid Hydrolysis)

  • Objective: To remove the acetyl protecting group to yield the final product.

  • Procedure:

    • Reflux the 2-bromo-6-chloro-N-(4-hydroxyphenyl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid (HCl).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the free amine.

    • Filter the precipitate, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[4][5][6][7]

Spectral Data (Predicted and Analog-Based)

No specific spectral data for this compound has been identified. The following are predicted values and data from analogous compounds.

Data Type Expected Features Analog Data Source
¹H NMR Aromatic protons would appear as singlets or doublets in the range of 6.5-7.5 ppm. The NH₂ and OH protons would appear as broad singlets, with their chemical shifts being solvent-dependent.[8][9]
¹³C NMR Aromatic carbons would resonate in the region of 110-160 ppm. The carbon bearing the hydroxyl group would be the most downfield, followed by the carbons attached to the halogens.[10][11]
IR Spectroscopy Characteristic peaks for O-H stretching (around 3200-3600 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region.[12][13][14][15]
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic patterns for bromine (M⁺ and M+2 in approximately 1:1 ratio) and chlorine (M⁺ and M+2 in approximately 3:1 ratio).[16]

Biological Activity and Potential Applications

While the specific biological activities of this compound have not been extensively studied, the broader class of halogenated aminophenols has shown promise in several areas.

Postulated Mechanism of Action

The biological activity of halogenated phenols is often attributed to their ability to interfere with cellular processes. Increased chlorination in phenols has been shown to correlate with an increased ability to interfere with oxidative phosphorylation. The lipophilicity conferred by the halogen atoms can facilitate membrane transport, allowing the compound to reach intracellular targets. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules like enzymes and receptors.

Biological_Activity A This compound B Cell Membrane Transport A->B C Intracellular Accumulation B->C D Interaction with Cellular Targets C->D E Enzyme Inhibition D->E F Disruption of Oxidative Phosphorylation D->F G DNA Interaction D->G H Cytotoxicity / Antimicrobial Activity E->H F->H G->H

Caption: Postulated mechanism of biological activity for halogenated aminophenols.[17]

Potential Applications
  • Pharmaceutical Intermediates: As a highly functionalized molecule, it can serve as a key intermediate in the synthesis of novel drug candidates. The presence of multiple reactive sites allows for diverse chemical modifications to explore structure-activity relationships.[18][19]

  • Antimicrobial Agents: Halogenated phenols are known for their antimicrobial properties. This compound could be investigated for its efficacy against various bacterial and fungal strains.[20]

  • Anticancer Research: Some aminophenol derivatives have been studied for their potential as anticancer agents, possibly through mechanisms involving DNA interaction or enzyme inhibition.[20][21]

  • Agrochemicals: Substituted phenols are used in the development of herbicides and pesticides.[22]

Safety and Handling

GHS Hazard Statements: Based on similar compounds, this compound is expected to be harmful if swallowed (Acute Toxicity, Oral) and may cause skin and eye irritation.[22][23]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

This compound is a chemical compound with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, this guide provides a robust framework for its synthesis and an understanding of its likely properties and biological activities based on the well-documented chemistry of its structural analogs. Further research is warranted to fully elucidate the synthetic pathways, physicochemical characteristics, and biological profile of this interesting molecule.

References

Navigating the Chemical Landscape of Substituted Phenols: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data of Related Aminobromochlorophenol Isomers

For clarity and comparative analysis, the physicochemical properties of key isomers are presented below. The absence of a specific entry for 4-Amino-2-bromo-6-chlorophenol suggests it may be a less common or novel compound. Researchers interested in this specific substitution pattern may need to pursue custom synthesis and characterization.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
2-Amino-6-bromo-4-chlorophenol179314-60-4C₆H₅BrClNO222.47[1]
2-Amino-4-bromo-6-chlorophenol855836-14-5C₆H₅BrClNO222.47[2]
4-Amino-2-bromophenol16750-67-7C₆H₆BrNO188.02[3]
4-Amino-2-chlorophenol3964-52-1C₆H₆ClNONot specified[4]
This compound hydrochlorideNot AvailableC₆H₆BrCl₂NO258.93[5]

Experimental Considerations

Due to the lack of specific literature for this compound, detailed experimental protocols and signaling pathways cannot be provided. Researchers aiming to work with this compound would need to develop and validate their own methodologies for synthesis, purification, and biological assessment.

The synthesis of such a molecule would likely involve multi-step organic chemistry reactions, including electrophilic aromatic substitution (bromination and chlorination) and functional group manipulations (amination and hydroxylation) on a phenol or aniline precursor. The precise sequence and reaction conditions would need to be carefully optimized to achieve the desired substitution pattern and avoid the formation of unwanted isomers.

For biological evaluation, a logical workflow would be necessary to characterize the compound's activity.

logical_relationship Compound Chemical Structure (Substitution Pattern) Properties Physicochemical Properties (Solubility, pKa, etc.) Compound->Properties Activity Biological Activity (Target Affinity, Efficacy) Compound->Activity Directly Influences Properties->Activity Toxicity Toxicological Profile Activity->Toxicity

References

An In-depth Technical Guide on the Molecular Weight of 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed breakdown of the molecular weight of 4-Amino-2-bromo-6-chlorophenol, a chemical compound of interest to researchers, scientists, and drug development professionals.

Molecular Composition and Weight

The molecular formula for this compound is C₆H₅BrClNO.[1] The molecular weight of this compound is determined by the sum of the atomic weights of its constituent atoms. The table below outlines the atomic composition and the calculation of the molecular weight.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC612.01172.066
HydrogenH51.008[2][3][4]5.040
BromineBr179.904[5][6]79.904
ChlorineCl135.453[7][8]35.453
NitrogenN114.007[9]14.007
OxygenO115.999[10][11][12]15.999
Total 222.469

The calculated molecular weight is approximately 222.47 g/mol , which is consistent with published data.[1]

Logical Relationship of Components

The following diagram illustrates the relationship between the constituent elements that form the final compound, this compound.

cluster_elements Constituent Elements cluster_compound Compound C Carbon (C) Compound This compound (C₆H₅BrClNO) C->Compound H Hydrogen (H) H->Compound Br Bromine (Br) Br->Compound Cl Chlorine (Cl) Cl->Compound N Nitrogen (N) N->Compound O Oxygen (O) O->Compound

Elemental composition of this compound.

Note: As this guide focuses solely on the molecular weight of this compound, experimental protocols for synthesis or analysis are not included. Similarly, as there are no signaling pathways associated with the molecular weight calculation, no such diagrams are presented.

References

"4-Amino-2-bromo-6-chlorophenol" safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 4-Amino-2-bromo-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for this compound, based on available Safety Data Sheets (SDS) and toxicological information. The data is presented to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this chemical.

Chemical Identification and Physical Properties

This section details the fundamental chemical and physical characteristics of this compound.

PropertyValueCitation(s)
IUPAC Name 2-Amino-4-bromo-6-chlorophenol[1]
Synonyms 4-Bromo-2-chloro-6-aminophenolN/A
CAS Number 855836-14-5[1]
Molecular Formula C₆H₅BrClNO[1][2]
Molecular Weight 222.47 g/mol [1][2]
Appearance Off-white solid[3]
Melting Point 47 - 51 °C[3]
Boiling Point 232 - 235 °C @ 760 mmHg[3]
Flash Point > 112 °C[3]
Solubility Insoluble in water[4]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.

Hazard ClassCategoryCitation(s)
Acute Toxicity, Oral4[1][2]
Acute Toxicity, Dermal4[1]
Acute Toxicity, Inhalation4[1]
Skin Corrosion/Irritation2[1][3]
Serious Eye Damage/Eye Irritation2A[1][3]
Specific Target Organ Toxicity (Single Exposure)3[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[5]

GHS_Hazards cluster_product This compound cluster_pictograms Hazard Pictograms cluster_hazards Hazard Statements Product GHS Classification Signal Word: Warning GHS07 GHS07 (Exclamation Mark) Product->GHS07 H302 H302 | Harmful if swallowed Product->H302 H312 H312 | Harmful in contact with skin Product->H312 H315 H315 | Causes skin irritation Product->H315 H319 H319 | Causes serious eye irritation Product->H319 H332 H332 | Harmful if inhaled Product->H332 H335 H335 | May cause respiratory irritation Product->H335

Caption: GHS Hazard Classification for this compound.

Toxicological Data

The following table summarizes the available acute toxicity data. Detailed experimental protocols for these studies are not provided in the source safety data sheets. The LD50 (Lethal Dose, 50%) represents the dose required to kill half the members of a tested population.

Toxicity EndpointRouteSpeciesValueCitation(s)
LD50OralRat500 mg/kg (ATE)[4]

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above are not available in the reviewed Safety Data Sheets. The provided data, such as the LD50 value, is typically determined through standardized testing guidelines, for example, those established by the Organisation for Economic Co-operation and Development (OECD).

General Methodology for Acute Oral Toxicity (OECD 423): The substance is administered in a single dose to a group of fasted animals. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is then calculated based on the mortality data.

First-Aid Measures

In case of exposure, immediate action is critical. The following diagram outlines the recommended first-aid procedures.

First_Aid_Measures cluster_exposure Exposure Event cluster_routes Routes of Exposure & Immediate Actions cluster_medical Medical Attention Exposure Exposure to This compound Inhalation Inhalation: Move to fresh air. Provide artificial respiration if not breathing. Exposure->Inhalation Skin Skin Contact: Wash immediately with soap and water. Remove contaminated clothing. Exposure->Skin Eye Eye Contact: Rinse with water for at least 15 minutes. Exposure->Eye Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Exposure->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: First-Aid Procedures for Exposure.

Fire-Fighting Measures

This substance is combustible but not highly flammable.

ParameterValueCitation(s)
Suitable Extinguishing Media Water spray, carbon dioxide (CO₂), dry chemical, chemical foam.[3][6]
Specific Hazards Emits toxic and corrosive fumes under fire conditions, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[3][6]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3]

Handling and Personal Protection

Proper handling and the use of personal protective equipment are essential to minimize exposure risk.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Facilities should be equipped with an eyewash station and a safety shower.[7]

Personal Protective Equipment (PPE): The following diagram illustrates the recommended PPE for handling this compound.

PPE_Recommendations cluster_handler Researcher/Handler cluster_ppe Recommended Personal Protective Equipment Handler Personnel Handling Compound Gloves Hand Protection Wear appropriate chemical-resistant gloves. Handler->Gloves Goggles Eye/Face Protection Use safety glasses with side-shields or chemical goggles. Handler->Goggles Coat Body Protection Wear a lab coat or other protective clothing. Handler->Coat Respirator Respiratory Protection Use a NIOSH/MSHA approved respirator if ventilation is inadequate or dust is generated. Handler->Respirator

Caption: Personal Protective Equipment (PPE) for Safe Handling.

Storage and Disposal

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][4]

  • Do not allow the product to enter drains or household garbage.[4]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[6]

  • Conditions to Avoid: Exposure to light and incompatible products.[6]

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas, and hydrogen bromide.[3][6]

This document is intended as a technical guide and does not replace the official Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the original SDS for the most current and complete safety information.

References

Spectroscopic Profile of 4-Amino-2-bromo-6-chlorophenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectral data for the compound 4-Amino-2-bromo-6-chlorophenol. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a combination of predicted data and experimental data from structurally related compounds to serve as a reference for researchers.

Predicted Spectral Data for this compound

In the absence of direct experimental data, computational predictions offer a valuable starting point for spectral analysis. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
H (aromatic, adjacent to NH₂)6.8 - 7.2
H (aromatic, adjacent to Br)7.2 - 7.6
OH (hydroxyl)4.5 - 6.0
NH₂ (amino)3.5 - 5.0

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-OH148 - 152
C-NH₂140 - 144
C-Br110 - 114
C-Cl118 - 122
C-H (aromatic)115 - 125
C-H (aromatic)120 - 130

Note: These are estimated values and actual experimental values may differ.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound

IonPredicted m/z
[M]⁺221.9, 223.9, 225.9
[M+H]⁺222.9, 224.9, 226.9

Note: The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern.

Experimental Spectral Data for Structurally Related Compounds

To provide a comparative context, the following tables summarize available experimental spectral data for compounds with similar structural motifs.

4-Bromo-2-chlorophenol

Table 4: Experimental Spectral Data for 4-Bromo-2-chlorophenol

TechniqueDataReference
¹³C NMRSpectral data available in databases.[1]
IRSpectra available, often recorded as a melt or in KBr.[1]
MS (GC-MS)Mass spectrum available from the NIST database.[2]
4-Amino-2-chlorophenol

Table 5: Experimental Spectral Data for 4-Amino-2-chlorophenol

TechniqueDataReference
IR (FTIR)Transmission Infrared (IR) Spectrum available.[3]
4-Amino-2,6-dichlorophenol

Table 6: Experimental Spectral Data for 4-Amino-2,6-dichlorophenol

TechniqueDataReference
¹H NMR¹H NMR spectrum available.[4]
MSMass spectrum available in the NIST WebBook.[5]

General Experimental Protocols

The following are generalized protocols for acquiring spectral data, based on common laboratory practices for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.

  • Instrumentation: Utilize a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

    • EI-MS (often coupled with GC): Introduce the sample via a gas chromatograph for separation and subsequent ionization in the EI source. Acquire the mass spectrum of the eluting peak corresponding to the compound.

Workflow for Spectral Analysis of a Novel Compound

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Characterization Report Purity_Assessment->Final_Characterization

References

Solubility Profile of 4-Amino-2-bromo-6-chlorophenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2-bromo-6-chlorophenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from structurally related compounds and outlines detailed experimental protocols for determining precise solubility values. This guide is intended to support research, development, and formulation activities where this compound is a key component.

Predicted Solubility Profile

Based on the data for related compounds, this compound is anticipated to be soluble in polar organic solvents. The following table summarizes the observed solubility of similar substituted phenols, which can be used as a proxy for estimating the solubility of the target compound.

Solvent ClassSolventRelated CompoundObserved Solubility
Alcohols Methanol4-Amino-2,6-dichlorophenolSoluble[1]
Ethanol (cold)2-Amino-4-bromophenolSlightly Soluble[2]
Ethanol (hot)2-Amino-4-bromophenolSoluble[2]
Ketones Acetone2-Amino-4-bromophenolMore Soluble[3]
Ethers Diethyl Ether2-Amino-4-bromophenolSoluble[2]
Aromatic Hydrocarbons Benzene4-Bromo-2-chlorophenolSoluble[4]
Toluene4-Bromo-2-chlorophenolSoluble[4]
Halogenated Hydrocarbons Chloroform2-Amino-4-bromophenolSoluble[2]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocols describe standard methods for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)

  • Analytical balance (± 0.1 mg)

  • Vials or test tubes with secure caps

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • For solvents where sedimentation is slow, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/pre-cooled pipette to match the equilibration temperature.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of the compound in the test solvent from the concentration of the saturated solution, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visual Representation of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Solubility_Workflow start Start: Obtain Compound and Solvents add_excess Add Excess Solid to Solvent in Vials start->add_excess equilibrate Equilibrate via Shaking (Constant Temperature) add_excess->equilibrate separate Phase Separation (Settling/Centrifugation) equilibrate->separate sample Withdraw and Filter Supernatant separate->sample dilute Dilute Sample for Analysis sample->dilute analyze Analyze via HPLC dilute->analyze quantify Quantify against Calibration Curve analyze->quantify end End: Report Solubility Data quantify->end

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-bromo-6-chlorophenol is a halogenated aminophenol with a unique substitution pattern that imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, drawing upon established principles of organic chemistry and data from analogous compounds. It outlines key reaction pathways, potential degradation mechanisms, and detailed experimental protocols for stability and reactivity assessment.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Molecular Formula C₆H₅BrClNO[2][3]
Molecular Weight 222.47 g/mol [2]
Appearance Solid (form not specified)[2]
Storage Temperature 4-8°C[3]
Purity 95%[3]
SMILES String NC1=CC(Cl)=C(C(Br)=C1)O[2]
InChI Key CFMMTSSIIJSWNG-UHFFFAOYSA-N[2]

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional groups: the amino group (-NH₂), the hydroxyl group (-OH), and the halogen substituents (-Br and -Cl) on the aromatic ring.

Reactions of the Amino Group

The primary amino group is a key site for various chemical transformations, including:

  • Diazotization: In the presence of a nitrous acid source (e.g., NaNO₂/HCl), the amino group can be converted to a diazonium salt. This intermediate is highly versatile and can undergo a range of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a variety of functional groups.

  • Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form the corresponding amides. This reaction is often used as a protective strategy or to introduce specific molecular scaffolds.

  • Alkylation: Nucleophilic substitution reactions with alkyl halides can lead to the formation of secondary or tertiary amines.

Reactions of the Aromatic Ring (Electrophilic Aromatic Substitution)

The hydroxyl and amino groups are strongly activating and ortho-, para-directing for electrophilic aromatic substitution. However, the existing substitution pattern leaves only one available position on the ring (C5). The steric hindrance from the adjacent chloro group and the electronic effects of all substituents will influence the feasibility and outcome of further substitution at this position.

Reactions involving Halogen Substituents (Nucleophilic Aromatic Substitution)

While nucleophilic aromatic substitution (SNAAr) on aryl halides is generally challenging, the presence of electron-withdrawing groups can facilitate this reaction. Although the amino and hydroxyl groups are activating, the overall electronic nature of the ring and the reaction conditions will dictate the susceptibility of the bromo and chloro substituents to displacement by strong nucleophiles.

A potential reaction pathway for nucleophilic aromatic substitution is illustrated below.

G reactant This compound nucleophile Nu⁻ product Substituted Product reactant->product SNAAr leaving_group X⁻ (Br⁻ or Cl⁻)

Caption: Generalized Nucleophilic Aromatic Substitution.

Stability and Degradation

The stability of this compound is influenced by environmental factors such as light, heat, and the presence of oxidizing agents. Understanding its degradation pathways is critical for ensuring its quality and for the safety assessment of its related products.

Oxidative Degradation

Aminophenols are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ions.[4] This process can lead to the formation of colored impurities, such as quinone-imines, and further polymerization. The primary sign of oxidative decomposition is a color change of the material, often to yellow, brown, or black.[4]

Photostability

Exposure to light, particularly UV radiation, can promote the degradation of halogenated phenols. Photodegradation may involve the cleavage of the carbon-halogen bonds, leading to the formation of radical species and subsequent reactions.[5][6]

Thermal Stability
Biodegradation

Studies on structurally similar compounds provide insights into potential biodegradation pathways. For instance, the bacterial degradation of 4-chloro-2-aminophenol has been shown to proceed via enzymatic deamination to form a catechol intermediate, followed by ring cleavage.[7][8] A similar pathway could be plausible for this compound.

The following diagram illustrates a potential biodegradation pathway.

G start This compound deaminase Deaminase start->deaminase Enzymatic Deamination intermediate1 3-Bromo-5-chlorocatechol deaminase->intermediate1 dioxygenase Dioxygenase intermediate1->dioxygenase Enzymatic Ring Cleavage intermediate2 Ring Cleavage Products dioxygenase->intermediate2

Caption: Plausible Biodegradation Pathway.

Experimental Protocols

The following are generalized protocols for assessing the stability and reactivity of this compound, based on established scientific principles and regulatory guidelines for forced degradation studies.[9][10]

Forced Degradation Studies

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

General Procedure:

  • Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile/water).

  • Expose the solutions to the stress conditions outlined in the table below.

  • At specified time points, withdraw samples and analyze them using a validated stability-indicating analytical method (e.g., HPLC with UV and/or mass spectrometric detection).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.
Oxidation 3% H₂O₂ at room temperature for 24-48 hours.
Thermal Stress Store solid material and solution at 80°C for 48 hours.
Photostability Expose solid material and solution to a light source providing combined visible and UV outputs, as per ICH Q1B guidelines.[5][6]

The workflow for a typical forced degradation study is depicted below.

G cluster_stress Stress Conditions acid Acid analysis Analyze by HPLC-UV/MS acid->analysis Sample at Time Points base Base base->analysis Sample at Time Points oxidation Oxidation oxidation->analysis Sample at Time Points heat Heat heat->analysis Sample at Time Points light Light light->analysis Sample at Time Points start Prepare Sample Solutions start->acid Expose start->base Expose start->oxidation Expose start->heat Expose start->light Expose results Identify Degradation Products & Pathways analysis->results

Caption: Forced Degradation Experimental Workflow.

Reactivity Screening: Diazotization and Azo Coupling

Objective: To demonstrate the reactivity of the amino group.

Procedure:

  • Diazotization: Dissolve this compound in a cooled (0-5°C) acidic solution (e.g., 2 M HCl). Add a solution of sodium nitrite dropwise while maintaining the low temperature. Stir for 30 minutes to form the diazonium salt.

  • Azo Coupling: In a separate flask, prepare a cooled solution of a coupling agent (e.g., phenol or β-naphthol) in a basic solution (e.g., NaOH). Slowly add the freshly prepared diazonium salt solution to the coupling agent solution. A colored precipitate (azo dye) should form, indicating a successful reaction.

  • Isolate and characterize the product using standard analytical techniques (e.g., NMR, IR, MS).

Conclusion

This compound is a reactive molecule with multiple functional groups that can participate in a variety of chemical transformations. Its stability is a key consideration, with oxidation and photodegradation being the most likely degradation pathways. The information and protocols provided in this guide serve as a valuable resource for researchers and developers working with this compound, enabling them to better understand its chemical behavior and design robust synthetic and analytical methodologies. Further experimental studies are warranted to obtain quantitative kinetic and thermodynamic data for the specific reactions and degradation processes of this compound.

References

The Synthetic Versatility of 4-Amino-2-bromo-6-chlorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-bromo-6-chlorophenol is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its trifunctional nature, featuring amino, hydroxyl, and two distinct halogen substituents, offers a rich platform for the construction of complex molecular architectures. This guide explores the core applications of this compound, with a focus on its utility in the synthesis of heterocyclic compounds, such as benzoxazoles and kinase inhibitors, and its potential in the development of novel dye molecules. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its application in research and development.

Introduction

Halogenated phenols are a critical class of intermediates in the chemical industry, particularly in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of halogen atoms on an aromatic ring can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound presents a unique substitution pattern that makes it a highly valuable starting material. The presence of both a bromine and a chlorine atom allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The amino and hydroxyl groups provide additional handles for a diverse range of chemical transformations, including diazotization, acylation, and cyclization reactions.

This technical guide will delve into the practical applications of this compound, providing detailed methodologies for its use in the synthesis of high-value organic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Appearance Solid
CAS Number 1158322-54-3
SMILES Nc1cc(Cl)c(O)c(Br)c1

Applications in Organic Synthesis

The reactivity of this compound allows for its use in several key areas of organic synthesis, which will be explored in the following sections.

Synthesis of Heterocyclic Compounds

The ortho-relationship of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems.

Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities. This compound can be utilized in the synthesis of substituted benzoxazoles through condensation with carboxylic acids or their derivatives.

Experimental Protocol: Synthesis of 5-bromo-7-chloro-2-substituted-benzoxazole (General Procedure)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Reaction Conditions: The reaction mixture is heated to 120-160 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing ice-water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with a saturated solution of sodium bicarbonate and then with water. The solid is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Quantitative Data (Hypothetical)

Carboxylic Acid DerivativeProductYield (%)
Benzoic Acid5-bromo-7-chloro-2-phenylbenzoxazole75-85
Acetic Acid5-bromo-7-chloro-2-methylbenzoxazole80-90
4-Nitrobenzoic Acid5-bromo-7-chloro-2-(4-nitrophenyl)benzoxazole70-80

Experimental Workflow

G A This compound + Carboxylic Acid B Add Dehydrating Agent (e.g., PPA) A->B C Heat (120-160 °C) B->C D Reaction Monitoring (TLC) C->D E Cool to Room Temperature D->E Reaction Complete F Pour into Ice-Water E->F G Vacuum Filtration F->G H Wash with NaHCO3 and Water G->H I Dry and Purify H->I J 5-bromo-7-chloro-2-substituted-benzoxazole I->J

Caption: General workflow for the synthesis of substituted benzoxazoles.

A patent (WO2020227549A1) discloses the use of this compound in the synthesis of thyroid hormone receptor beta (THR-β) modulators, which are a class of kinase inhibitors. The following is a detailed protocol adapted from the patent for the synthesis of a key intermediate.

Experimental Protocol: Synthesis of a diaryl ether intermediate

  • Reaction Setup: In a sealed vial, this compound (1.0 eq.), an appropriately substituted aryl boronic acid (1.2 eq.), copper(II) acetate (0.2 eq.), and pyridine (2.0 eq.) are combined in a suitable solvent such as dichloromethane (DCM).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by LC-MS.

  • Work-up: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired diaryl ether.

Quantitative Data (Representative from Patent)

Aryl Boronic AcidProductYield (%)
4-Methoxyphenylboronic acid4-Amino-2-bromo-6-chloro-1-(4-methoxyphenoxy)benzene60-70

Signaling Pathway Context

G THR_beta THR-β Gene_Expression Target Gene Expression THR_beta->Gene_Expression Binds to TRE Corepressors Corepressors Corepressors->THR_beta Represses Coactivators Coactivators Coactivators->THR_beta Activates Biological_Effect Biological Effect Gene_Expression->Biological_Effect Inhibitor Diaryl Ether-based Inhibitor Inhibitor->THR_beta Binds & Displaces Corepressors Inhibitor->Coactivators Recruits

Caption: Simplified signaling pathway involving THR-β modulation.
Synthesis of Azo Dyes

The amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce azo dyes. The halogen substituents are expected to have a bathochromic effect on the resulting dye, potentially leading to deeper colors.

Experimental Protocol: Synthesis of a Halogenated Azo Dye (General Procedure)

  • Diazotization: this compound (1.0 eq.) is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.05 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling: The cold diazonium salt solution is added slowly to a cooled (0-5 °C) alkaline solution of a coupling component (e.g., phenol, naphthol, or an aromatic amine) (1.0 eq.). The pH of the coupling reaction is maintained in the appropriate range (alkaline for phenols, acidic for amines).

  • Isolation: The resulting colored precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification: The crude dye can be purified by recrystallization from a suitable solvent.

Quantitative Data (Hypothetical)

Coupling ComponentProduct Colorλmax (nm) (Hypothetical)
PhenolOrange-Red480-500
2-NaphtholDeep Red510-530
N,N-DimethylanilineRed-Violet540-560

Experimental Workflow

G A This compound in HCl/H2O B Cool to 0-5 °C A->B C Add NaNO2 solution B->C D Diazonium Salt Formation C->D G Mix Diazonium Salt and Coupling Component D->G E Coupling Component in Alkaline/Acidic Solution F Cool to 0-5 °C E->F F->G H Azo Dye Precipitation G->H I Filter, Wash, and Dry H->I J Purified Azo Dye I->J

Caption: Workflow for the synthesis of azo dyes.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in various fields of organic synthesis. Its unique substitution pattern allows for the straightforward synthesis of complex heterocyclic structures and novel dye molecules. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists looking to explore the synthetic utility of this promising compound in drug discovery and materials science. Further exploration of its reactivity, particularly in the realm of selective cross-coupling reactions, is likely to uncover even more applications for this valuable synthetic intermediate.

4-Amino-2-bromo-6-chlorophenol: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-bromo-6-chlorophenol is a halogenated aromatic amine that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique trifunctional nature, featuring amino, bromo, and chloro substituents on a phenolic ring, offers a versatile platform for the construction of novel compounds with significant applications in the pharmaceutical, agrochemical, and dye industries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its role as a key building block in modern organic synthesis. Detailed experimental protocols for related transformations, though not for the title compound directly due to proprietary or unpublished data, are presented to illustrate its synthetic utility. Furthermore, this guide explores the potential biological significance of molecules derived from this intermediate, offering insights for future research and development endeavors.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₆H₅BrClNO. Its structure is characterized by a phenol ring substituted with an amino group at position 4, a bromine atom at position 2, and a chlorine atom at position 6. This specific arrangement of functional groups dictates its reactivity and potential for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₅BrClNO
Molecular Weight222.47 g/mol
AppearanceSolid
InChI KeyCFMMTSSIIJSWNG-UHFFFAOYSA-N
SMILESNC1=CC(Cl)=C(O)C(Br)=C1

Note: Specific quantitative data such as melting point, boiling point, and spectral data (NMR, IR, MS) for this compound are not consistently available in publicly accessible literature. Researchers may need to acquire this data from commercial suppliers or through their own analytical characterization. For the hydrochloride salt of this compound, analytical data including NMR, HPLC, and LC-MS may be available from suppliers.[1]

Synthesis of Halogenated Aminophenols

Illustrative Synthesis: Preparation of 4-Bromo-2-aminophenol from 2-Nitro-4-bromophenol

A common route to aminophenols is the reduction of the corresponding nitrophenol. The following protocol describes the synthesis of the related compound, 4-bromo-2-aminophenol.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-nitro-4-bromophenol in an appropriate alcohol solvent.

  • Catalyst Addition: Add a modified Raney-Ni catalyst (e.g., Fe-Cr modified) to the solution.

  • Hydrogenation: Carry out the hydrogenation reaction under normal pressure.

  • Work-up: After the reaction is complete (monitored by a suitable technique like TLC), filter the catalyst.

  • Isolation: Remove the solvent from the filtrate and purify the resulting 4-bromo-2-aminophenol, for instance, by vacuum rectification.[2]

DOT Diagram: General Synthesis Workflow for Halogenated Aminophenols

G Start Starting Material (e.g., Halogenated Nitrophenol) Reaction Chemical Transformation (e.g., Reduction, Halogenation) Start->Reaction Workup Reaction Work-up (e.g., Filtration, Extraction) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: A generalized workflow for the synthesis of halogenated aminophenols.

Reactivity and Applications as a Chemical Intermediate

The trifunctional nature of this compound makes it a valuable intermediate for the synthesis of a variety of target molecules. The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents. It can also be acylated or alkylated. The phenolic hydroxyl group can be etherified or esterified. The halogen atoms provide sites for nucleophilic aromatic substitution or participation in cross-coupling reactions.

Synthesis of Azo Dyes

The amino group of this compound can be diazotized and then coupled with various aromatic compounds to form azo dyes. While a specific example starting with the title compound is not available, the general procedure for the synthesis of azo dyes from aromatic amines is well-established.

General Experimental Protocol for Azo Dye Synthesis:

  • Diazotization: The aromatic amine is dissolved in an acidic solution (e.g., HCl) and treated with a solution of sodium nitrite at low temperatures (0-5 °C) to form a diazonium salt.

  • Coupling: The diazonium salt solution is then added to a solution of a coupling component (e.g., a phenol or an aniline derivative) to form the azo dye.

  • Isolation: The resulting dye often precipitates from the reaction mixture and can be collected by filtration.[3][4][5]

DOT Diagram: Azo Dye Synthesis Pathway

G Intermediate This compound Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Intermediate->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Coupling_Reaction Azo Coupling Diazonium_Salt->Coupling_Reaction Coupling_Component Coupling Component (e.g., Phenol, Aniline) Coupling_Component->Coupling_Reaction Azo_Dye Azo Dye Product Coupling_Reaction->Azo_Dye

Caption: General reaction scheme for the synthesis of azo dyes.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Halogenated phenols and anilines are important precursors in the synthesis of pharmaceuticals and agrochemicals. For instance, 4-amino-3-chlorophenol is a key intermediate in the preparation of the tyrosine kinase inhibitor Lenvatinib.[6] While direct evidence for the use of this compound in the synthesis of specific commercial drugs or pesticides is limited in public literature, its structural motifs are present in many biologically active molecules. The combination of halogens and an amino group on a phenolic ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule. For example, bromophenols have been investigated for their potential as anticancer and antioxidant agents.[7]

Potential Biological Activity of Derivatives

Derivatives of aminophenols have been shown to exhibit a range of biological activities, including antimicrobial and antidiabetic properties.[8] Although no specific biological data for derivatives of this compound is currently available, the study of related compounds provides a rationale for exploring the bioactivity of its derivatives.

Antimicrobial and Antidiabetic Activity of Aminophenol Derivatives

Schiff base derivatives of 4-aminophenol have been synthesized and shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[8] Some of these derivatives also exhibit significant α-amylase and α-glucosidase inhibitory activity, suggesting potential as antidiabetic agents.[8] The mechanism of action for the antimicrobial effects may involve interference with microbial cell wall synthesis or other essential cellular processes. The antidiabetic activity is likely due to the inhibition of carbohydrate-digesting enzymes, which would slow down the absorption of glucose.

DOT Diagram: Potential Biological Signaling Pathway Inhibition

G cluster_0 Bacterial Cell cluster_1 Human Cell (e.g., Intestinal) Enzyme_B Essential Bacterial Enzyme Process_B Cell Wall Synthesis Enzyme_B->Process_B Enzyme_H α-Glucosidase Process_H Carbohydrate Digestion Enzyme_H->Process_H Derivative Aminophenol Derivative Inhibition_B Derivative->Inhibition_B Inhibition_H Derivative->Inhibition_H Inhibition_B->Enzyme_B Inhibition_H->Enzyme_H

Caption: Hypothetical inhibition of bacterial and human enzymes by aminophenol derivatives.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information for this compound

PictogramSignal WordHazard Statement
GHS07WarningH302: Harmful if swallowed.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of a wide range of valuable molecules. Its trifunctional nature allows for diverse chemical transformations, making it an attractive building block for the development of new pharmaceuticals, agrochemicals, and dyes. While detailed synthetic and biological data for this specific compound are not extensively published, the information available for structurally related compounds provides a strong foundation for future research. Further investigation into the reactivity and biological applications of derivatives of this compound is warranted and could lead to the discovery of novel compounds with important industrial and therapeutic applications.

References

An In-depth Technical Guide to 4-Amino-2-bromo-6-chlorophenol Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Scaffold: 4-Amino-2-bromo-6-chlorophenol is a substituted aromatic compound that serves as a valuable starting material and core scaffold in the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry and materials science. The unique arrangement of its functional groups—an amino group, a hydroxyl group, and two different halogen atoms (bromine and chlorine)—on the phenol ring imparts a high degree of reactivity and allows for multifaceted chemical modifications. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the derivatives and analogs of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathways and Key Derivatives

The chemical versatility of this compound allows for the synthesis of several important classes of heterocyclic compounds, including Schiff bases, benzimidazoles, and quinazolines. These scaffolds are of particular interest in drug discovery due to their prevalence in biologically active molecules.

Schiff Base Derivatives

The condensation reaction between the primary amino group of this compound and various aromatic or heteroaromatic aldehydes yields a wide array of Schiff base derivatives. These imine-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and antidiabetic properties.[1][2][3][4]

Benzimidazole Derivatives

Benzimidazoles, known for their diverse pharmacological activities, can be synthesized from this compound. The general synthetic strategy involves the condensation of the o-phenylenediamine moiety (or its precursor) with carboxylic acids or their derivatives.[5][6][7][8] The resulting benzimidazole scaffold can be further functionalized to explore structure-activity relationships.

Quinazoline Derivatives

Quinazolines are another important class of heterocyclic compounds that can be accessed from this compound. Various synthetic methods exist for the construction of the quinazoline ring system, often involving cyclization reactions with a suitable one-carbon synthon.[9][10][11]

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, with antimicrobial and kinase inhibitory effects being the most prominent.

Antimicrobial Activity

The presence of halogen atoms on the phenolic ring is known to contribute to the antimicrobial properties of many compounds. Schiff base derivatives of halogenated aminophenols have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] The mechanism of action is often attributed to the disruption of microbial cell membranes and vital cellular processes.[12]

Kinase Inhibitory Activity

The quinazoline and benzimidazole scaffolds derived from this compound are key pharmacophores in the design of protein kinase inhibitors.[13][14][15][16][17] These inhibitors play a crucial role in cancer therapy by targeting dysregulated kinases involved in cell signaling pathways that control cell growth, proliferation, and survival.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of derivatives and analogs of this compound.

Table 1: Antimicrobial Activity of 4-Aminophenol Schiff Base Derivatives

Compound IDTest OrganismInhibition Zone (mm) at 1 mg/mLReference
S-1 *Staphylococcus aureus14.18[1][3]
Micrococcus luteus12.11[1][3]
Staphylococcus epidermidis10.00[1][3]
Bacillus subtilis11.41[1][3]
Bordetella bronchiseptica10.12[1][3]
Saccharomyces cerevisiae12.11[1][3]
S-2 Staphylococcus aureus15.12[1][3]
Micrococcus luteus15.00[1][3]
Staphylococcus epidermidis11.12[1][3]
Bacillus subtilis12.13[1][3]
Bordetella bronchiseptica11.14[1][3]
Saccharomyces cerevisiae13.12[1][3]
S-3 Staphylococcus aureus12.11[1][3]
Micrococcus luteus11.13[1][3]
Staphylococcus epidermidis10.11[1][3]
Bacillus subtilis14.00[1][3]
Bordetella bronchiseptica12.11[1][3]
Saccharomyces cerevisiae12.13[1][3]
S-4 Staphylococcus aureus11.12[1][3]
Micrococcus luteus10.14[1][3]
Staphylococcus epidermidis10.12[1][3]
Bacillus subtilis11.12[1][3]
Bordetella bronchiseptica14.12[1][3]
Saccharomyces cerevisiae15.11[1][3]
S-5 Staphylococcus aureus13.11[1][3]
Micrococcus luteus12.12[1][3]
Staphylococcus epidermidis11.13[1][3]
Bacillus subtilis12.14[1][3]
Bordetella bronchiseptica13.11[1][3]
Saccharomyces cerevisiae16.00[1][3]
Metronidazole Staphylococcus aureus16.11[1][3]
Nystatin Saccharomyces cerevisiae15.12[1][3]

Note: Compound S-1 is 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, a structural analog. S-2 to S-5 are other 4-aminophenol Schiff base derivatives.[1][3]

Table 2: Antidiabetic Activity of 4-Aminophenol Schiff Base Derivatives

Compound IDα-Amylase Inhibition (%) at 500 ppmα-Glucosidase Inhibition (%) at 500 ppmα-Amylase IC50 (ppm)α-Glucosidase IC50 (ppm)Reference
S-1 *89.1376.67110.1120.2[1][2]
S-2 93.1973.1280.81155.1[1][2]
S-3 76.1265.13153.2210.3[1][2]
S-4 36.1455.21310.5320.4[1][2]
S-5 65.2368.34215.4190.7[1][2]
Acarbose 95.2394.2150.1245.13[1][2]

Note: Compound S-1 is 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, a structural analog. S-2 to S-5 are other 4-aminophenol Schiff base derivatives.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives and the evaluation of their biological activities.

Synthesis Protocols

Protocol 1: General Synthesis of Schiff Base Derivatives from 4-Aminophenol [1][3]

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminophenol (or a substituted analog like this compound) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: Add 1.0-1.2 equivalents of the desired aromatic or heteroaromatic aldehyde to the solution.

  • Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reaction Conditions: Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 2: General Synthesis of Benzimidazoles from o-Phenylenediamines [5][6][7][8]

  • Reaction Setup: Combine 1.0 equivalent of an o-phenylenediamine derivative (which can be synthesized from this compound) and 1.0-1.2 equivalents of a carboxylic acid or aldehyde in a round-bottom flask.

  • Solvent and Catalyst: The reaction is typically carried out in a high-boiling solvent like dimethylformamide (DMF) or in the presence of a dehydrating agent or a catalyst such as a mineral acid (e.g., HCl) or a Lewis acid.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water or a basic solution to precipitate the product. The crude product is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Biological Activity Screening Protocols

Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method) [1][3]

  • Preparation of Media: Prepare sterile nutrient agar plates for bacteria or potato dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.

  • Well Preparation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Sample Application: Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) into each well. A well with the solvent (DMSO) serves as a negative control, and a standard antibiotic/antifungal serves as a positive control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Reagent Preparation: Prepare solutions of the kinase enzyme, a suitable substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the test compound, kinase enzyme, and substrate. Initiate the reaction by adding ATP. Incubate at a specific temperature for a set time.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent). The signal is typically luminescent and is proportional to the amount of ADP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls (no inhibitor and a known potent inhibitor). Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_synthesis General Synthetic Workflow start This compound aldehyde Aldehyde/Ketone start->aldehyde Condensation acid Carboxylic Acid/Derivative start->acid Condensation cyclizing_agent Cyclizing Agent start->cyclizing_agent Cyclization schiff_base Schiff Base Derivatives aldehyde->schiff_base benzimidazole Benzimidazole Derivatives acid->benzimidazole quinazoline Quinazoline Derivatives cyclizing_agent->quinazoline cluster_screening Biological Screening Workflow synthesis Synthesized Derivatives antimicrobial Antimicrobial Screening (e.g., Agar Well Diffusion) synthesis->antimicrobial kinase Kinase Inhibition Assay (e.g., ADP-Glo) synthesis->kinase mic_mbc Determine MIC/MBC antimicrobial->mic_mbc ic50_kinase Determine IC50 kinase->ic50_kinase sar Structure-Activity Relationship (SAR) Analysis mic_mbc->sar ic50_kinase->sar cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) substrate Substrate Protein receptor->substrate Phosphorylates inhibitor Quinazoline/Benzimidazole Inhibitor inhibitor->receptor Binds to ATP-binding site downstream Downstream Signaling (Proliferation, Survival) inhibitor->downstream Blocks atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate p_substrate->downstream apoptosis Apoptosis downstream->apoptosis Inhibition leads to

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-bromo-6-chlorophenol, a halogenated phenol, presents a significant area of interest within synthetic and medicinal chemistry. While its primary role has been identified as a versatile chemical intermediate, a comprehensive understanding of its intrinsic biological activities and mechanism of action remains largely uncharted. This technical guide consolidates the available chemical data for this compound and, by drawing parallels with structurally analogous compounds, explores its potential pharmacological pathways. The ensuing sections will delve into its chemical characteristics, postulated mechanisms of action based on related molecules, and provide exemplary experimental protocols to facilitate future research into its biological significance.

Chemical and Physical Properties

This compound is a solid organic compound with the following key identifiers and properties.

PropertyValueSource
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Appearance Solid
InChI Key CFMMTSSIIJSWNG-UHFFFAOYSA-N
SMILES String NC1=CC(Cl)=C(C(Br)=C1)O
CAS Number 1158322-54-3[1]

Identified Roles and Potential Applications

Currently, this compound is primarily recognized as a building block in organic synthesis.[2] Its multifunctional nature, stemming from the presence of amino, hydroxyl, bromo, and chloro groups on an aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, including dyes and potential pharmaceutical agents.[2]

Postulated Mechanism of Action: Insights from Structurally Related Compounds

Direct studies on the mechanism of action of this compound are not publicly available. However, research on structurally similar compounds, particularly other halogenated aminophenols, can provide valuable hypotheses regarding its potential biological activities.

Potential for Nephrotoxicity via Oxidative Stress

A study on the related compound, 4-amino-2-chlorophenol (4-A2CP), has shed light on a potential mechanism of toxicity in renal cells. This study revealed that 4-A2CP induces cytotoxicity, and this effect can be attenuated by antioxidants and specific enzyme inhibitors.[3] This suggests a bioactivation pathway is involved.

The proposed mechanism posits that 4-amino-2-chlorophenol is bioactivated by cyclooxygenases and peroxidases to form reactive intermediates.[3] These intermediates can then generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage, as measured by lactate dehydrogenase (LDH) release.[3] Given the structural similarity, it is plausible that this compound could undergo a similar bioactivation process, potentially leading to nephrotoxic effects.

Below is a conceptual signaling pathway illustrating this proposed mechanism.

Potential_Nephrotoxicity_Pathway This compound This compound Bioactivation Bioactivation This compound->Bioactivation Cyclooxygenases, Peroxidases Reactive_Intermediates Reactive_Intermediates Bioactivation->Reactive_Intermediates ROS_Generation ROS_Generation Reactive_Intermediates->ROS_Generation Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress Cellular_Damage Cellular_Damage Oxidative_Stress->Cellular_Damage

Caption: Proposed bioactivation and nephrotoxicity pathway.

Broader Biological Activities of Related Phenolic Compounds

Research into various bromophenol and aminophenol derivatives has revealed a wide spectrum of biological activities, suggesting that this compound could possess similar properties. These activities include:

  • Antimicrobial and Antifungal Activity: Derivatives of 4-aminophenol have demonstrated broad-spectrum activity against various bacteria and fungi.[4][5]

  • Antidiabetic Potential: Certain 4-aminophenol derivatives have shown significant inhibitory effects on α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[4][5]

  • Antioxidant and Anticancer Properties: Methylated and acetylated derivatives of natural bromophenols have exhibited antioxidant effects and the ability to induce apoptosis in cancer cells.[6] Marine algae-derived bromophenols are also noted for their antioxidant and anticancer activities.[7]

Experimental Protocols: A Framework for Investigation

To elucidate the mechanism of action of this compound, a series of in vitro experiments, modeled after those performed on related compounds, can be employed.

Assessment of In Vitro Cytotoxicity

This protocol is adapted from the study on 4-amino-2-chlorophenol to assess potential nephrotoxicity.[3]

Objective: To determine the cytotoxic potential of this compound in a relevant cell line (e.g., isolated renal cortical cells).

Methodology:

  • Cell Preparation: Isolate renal cortical cells from a suitable animal model (e.g., male Fischer 344 rats).

  • Incubation: Incubate the cells (approximately 4x10⁶ cells/ml) with varying concentrations of this compound (e.g., 0.5 mM and 1.0 mM) or vehicle control for a defined period (e.g., 60 minutes) at 37°C with shaking.

  • Inhibitor/Antioxidant Pretreatment (for mechanism elucidation): In separate experiments, pretreat cells with specific inhibitors (e.g., of cyclooxygenase, peroxidase, cytochrome P450) or antioxidants (e.g., ascorbate, glutathione) prior to the addition of this compound.

  • Cytotoxicity Measurement: Assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) into the incubation medium.

Data Presentation:

Treatment GroupConcentrationLDH Release (% of Control)
Vehicle Control-100
This compound0.5 mMExperimental Value
This compound1.0 mMExperimental Value
Inhibitor A + this compoundConc. + 1.0 mMExperimental Value
Antioxidant B + this compoundConc. + 1.0 mMExperimental Value

The following workflow diagram illustrates the experimental process.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Isolation Isolate Renal Cortical Cells Pretreatment Pre-incubation with Inhibitors/Antioxidants (Optional) Cell_Isolation->Pretreatment Compound_Incubation Incubate with This compound Cell_Isolation->Compound_Incubation No Pretreatment Pretreatment->Compound_Incubation LDH_Assay Measure LDH Release Compound_Incubation->LDH_Assay Data_Analysis Analyze Cytotoxicity Data LDH_Assay->Data_Analysis

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

While this compound is an important synthetic intermediate, its biological effects and mechanism of action remain to be fully elucidated. Based on the activities of structurally related halogenated phenols and aminophenols, it is hypothesized that this compound may exhibit biological activities, including potential cytotoxicity through oxidative stress, as well as possible antimicrobial, antidiabetic, or anticancer properties. The experimental frameworks provided in this guide offer a starting point for the systematic investigation of these potential effects. Future research should focus on in vitro and in vivo studies to confirm these hypotheses, identify specific cellular targets, and determine the quantitative parameters of its biological activity. Such studies will be crucial in defining the therapeutic or toxicological profile of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Amino-2-bromo-6-chlorophenol, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Due to its unique substitution pattern, this compound offers multiple reactive sites for the construction of complex molecular architectures.

Introduction to this compound

This compound is a substituted aminophenol with the molecular formula C₆H₅BrClNO. Its structure, featuring an amino group, a hydroxyl group, and two different halogen substituents (bromo and chloro) on the aromatic ring, makes it a versatile intermediate in organic synthesis.[1] The presence of these functional groups allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of heterocyclic compounds, such as phenoxazines, which are known to exhibit a wide range of biological activities including anticancer, antimalarial, and antiviral properties.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₅BrClNO[4]
Molecular Weight 222.47 g/mol [4]
Appearance Solid
SMILES NC1=CC(Cl)=C(C(Br)=C1)O
InChI Key CFMMTSSIIJSWNG-UHFFFAOYSA-N

Synthetic Applications and Potential Signaling Pathway Interactions

The primary application of this compound in drug discovery and development lies in its use as a scaffold for the synthesis of novel bioactive molecules. The amino and hydroxyl groups are key functionalities for constructing heterocyclic ring systems. For instance, substituted 2-aminophenols are common starting materials for the synthesis of phenoxazines through oxidative cyclization or condensation reactions.[2][5]

Phenoxazine derivatives have been shown to interact with various biological targets. For example, certain phenoxazines can act as inhibitors of enzymes or interact with nucleic acids, leading to their therapeutic effects. The diagram below illustrates a generalized signaling pathway that could potentially be modulated by a drug candidate synthesized from a phenoxazine scaffold.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Drug Phenoxazine-based Drug Candidate Drug->Receptor Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Modulation Protein_Synthesis Protein Synthesis (e.g., Cell Cycle Progression, Apoptosis Regulation) Gene_Expression->Protein_Synthesis Leads to G A Dissolve Reactants (this compound & 4,5-Difluoro-1,2-dinitrobenzene) in Ethanol B Add Na₂CO₃ A->B C Heat at 70°C (6-20h) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Work-up (Precipitation in Water) D->E Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

References

Synthesis of Heterocyclic Compounds from 4-Amino-2-bromo-6-chlorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, including benzoxazoles, benzothiazoles, and phenoxazines, using 4-Amino-2-bromo-6-chlorophenol as a key starting material. The resulting halogenated heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

Introduction to Heterocyclic Synthesis from this compound

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. The presence of amino, hydroxyl, and halogen functional groups on the aromatic ring allows for diverse cyclization and substitution reactions. The resulting heterocyclic products, incorporating bromine and chlorine atoms, are valuable scaffolds in the development of novel therapeutic agents, particularly in the field of oncology.[1][2]

This guide outlines key synthetic strategies and provides detailed protocols for the preparation of substituted benzoxazoles, benzothiazoles, and phenoxazines.

Synthesis of 6-Bromo-4-chloro-substituted Benzoxazoles

Benzoxazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The synthesis of 6-bromo-4-chloro-substituted benzoxazoles from this compound can be achieved through several methods, most commonly via condensation with aldehydes or carboxylic acid derivatives.

Reaction with Aldehydes

The reaction of o-aminophenols with aldehydes is a common and efficient method for the synthesis of 2-substituted benzoxazoles.[4][5] This reaction typically proceeds through the formation of a Schiff base intermediate, followed by oxidative cyclization. Various catalysts can be employed to promote this transformation, including metal catalysts and green catalysts under solvent-free conditions.[6][7]

Experimental Protocol: Synthesis of 2-Aryl-6-bromo-4-chlorobenzoxazoles

This protocol describes the synthesis of 2-aryl-6-bromo-4-chlorobenzoxazoles via the condensation of this compound with various aromatic aldehydes.

  • Materials:

    • This compound

    • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

    • Catalyst (e.g., CuFe2O4 nanoparticles, or a Lewis acid like Zn(OAc)2)[7][8]

    • Toluene or another suitable high-boiling solvent

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware and purification equipment

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the substituted aromatic aldehyde (1.1 mmol), and the catalyst (e.g., 10 mol% CuFe2O4).[7]

    • Add toluene (10 mL) to the flask.

    • Purge the flask with an inert gas for 10 minutes.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • Remove the catalyst by filtration.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to afford the desired 2-aryl-6-bromo-4-chlorobenzoxazole.

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantitative Data (Expected Yields):

While specific data for this compound is limited, reactions with other substituted o-aminophenols suggest that yields can vary depending on the aldehyde and catalyst used.

Aldehyde SubstituentCatalystSolventReaction Time (h)Expected Yield (%)Reference
HCuFe2O4Toluene2470-85[7]
4-ClCuFe2O4Toluene2475-90[7]
4-OCH3Zn(OAc)2-385-95[8]
Synthesis of 2-Amino-6-bromo-4-chlorobenzoxazole

The reaction with cyanogen bromide is a standard method to introduce an amino group at the 2-position of the benzoxazole ring.

Experimental Protocol: Synthesis of 2-Amino-6-bromo-4-chlorobenzoxazole

  • Materials:

    • This compound

    • Cyanogen bromide (CNBr)

    • Methanol or Ethanol

    • Sodium bicarbonate or another suitable base

    • Standard laboratory glassware and purification equipment

  • Procedure:

    • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of cyanogen bromide (1.1 mmol) in methanol (5 mL) to the cooled solution while stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-amino-6-bromo-4-chlorobenzoxazole.

    • Characterize the product by spectroscopic methods.

Synthesis of 6-Bromo-4-chloro-substituted Benzothiazoles

Benzothiazole derivatives are another important class of heterocyclic compounds with diverse biological activities, including anticancer and antimicrobial properties.[2][9] The synthesis of 6-bromo-4-chloro-substituted benzothiazoles can be achieved by reacting this compound with a sulfur source, followed by cyclization. A common method involves the reaction with carbon disulfide.

Experimental Protocol: Synthesis of 6-Bromo-4-chloro-2-mercaptobenzothiazole

This protocol outlines the synthesis of the 2-mercaptobenzothiazole intermediate, which can be further functionalized.

  • Materials:

    • This compound

    • Carbon disulfide (CS2)

    • Potassium hydroxide (KOH)

    • Ethanol

    • Standard laboratory glassware and purification equipment

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide (2.0 mmol) in ethanol (15 mL).

    • Add this compound (1.0 mmol) to the solution and stir until dissolved.

    • Add carbon disulfide (1.5 mmol) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 6-8 hours.

    • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 6-bromo-4-chloro-2-mercaptobenzothiazole.

    • Characterize the product using spectroscopic techniques.

Synthesis of Substituted Phenoxazines

Phenoxazine derivatives are known for their potent anticancer activities, acting through various mechanisms such as DNA intercalation and induction of apoptosis.[10][11] The synthesis of substituted phenoxazines from this compound can be accomplished through oxidative cyclization or Ullmann condensation reactions.

Experimental Protocol: Synthesis of a Dibromo-dichloro-disubstituted Phenoxazine Derivative (Self-condensation)

This protocol describes a potential self-condensation of this compound under oxidative conditions to form a phenoxazine derivative.

  • Materials:

    • This compound

    • Oxidizing agent (e.g., potassium ferricyanide, K3[Fe(CN)6])

    • Base (e.g., potassium carbonate, K2CO3)

    • Solvent (e.g., N,N-Dimethylformamide - DMF)

    • Standard laboratory glassware and purification equipment

  • Procedure:

    • In a round-bottom flask, dissolve this compound (2.0 mmol) and potassium carbonate (4.0 mmol) in DMF (20 mL).

    • Heat the mixture to 100-120 °C.

    • Slowly add a solution of potassium ferricyanide (2.2 mmol) in water (5 mL) to the reaction mixture.

    • Continue heating for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Filter the precipitated solid, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired phenoxazine derivative.

    • Characterize the structure of the product using spectroscopic methods.

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic workflows for the preparation of the discussed heterocyclic compounds from this compound.

Synthesis_of_Benzoxazoles start This compound benzoxazole 6-Bromo-4-chloro- 2-substituted-benzoxazole start->benzoxazole Condensation/ Oxidative Cyclization aminobenzoxazole 2-Amino-6-bromo- 4-chlorobenzoxazole start->aminobenzoxazole Reaction with CNBr aldehyde R-CHO (Aldehyde) aldehyde->benzoxazole cnbr CNBr (Cyanogen Bromide) cnbr->aminobenzoxazole

Caption: General synthetic routes to 6-bromo-4-chloro-substituted benzoxazoles.

Synthesis_of_Benzothiazoles start This compound benzothiazole 6-Bromo-4-chloro- 2-mercaptobenzothiazole start->benzothiazole Reaction with CS2/KOH cs2 CS2 (Carbon Disulfide) cs2->benzothiazole

Caption: Synthesis of 6-bromo-4-chloro-2-mercaptobenzothiazole.

Synthesis_of_Phenoxazines start This compound (2 equivalents) phenoxazine Dibromo-dichloro- disubstituted-phenoxazine start->phenoxazine Oxidative Self-Condensation oxidant Oxidizing Agent (e.g., K3[Fe(CN)6]) oxidant->phenoxazine

Caption: Synthesis of a substituted phenoxazine via oxidative self-condensation.

Applications in Drug Development

The synthesized halogenated benzoxazoles, benzothiazoles, and phenoxazines are valuable scaffolds for the development of new therapeutic agents.

  • Anticancer Activity: Many derivatives of these heterocyclic systems have demonstrated potent anticancer activity.[12][13] Halogen substituents can enhance the lipophilicity and binding affinity of the molecules to their biological targets. Phenoxazine derivatives, in particular, are known to act as DNA intercalators and topoisomerase inhibitors.[11]

  • Enzyme Inhibition: Benzoxazole and benzothiazole derivatives have been explored as inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy.

  • Antimicrobial Agents: The benzoxazole and benzothiazole cores are present in numerous compounds with significant antibacterial and antifungal activities.[9]

Further derivatization of the synthesized 6-bromo-4-chloro-substituted heterocycles can lead to the discovery of novel drug candidates with improved potency and selectivity.

References

Application Notes and Protocols: 4-Amino-2-bromo-6-chlorophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-2-bromo-6-chlorophenol as a key building block in the synthesis of selective thyroid hormone receptor beta (THR-β) modulators. This document includes its physicochemical properties, a representative synthetic protocol, and the biological context for its application in drug discovery, particularly for metabolic diseases.

Introduction to this compound

This compound is a halogenated aminophenol derivative that serves as a valuable scaffold in medicinal chemistry. Its distinct substitution pattern—an amine, a hydroxyl group, and two different halogens on the aromatic ring—provides multiple reactive sites for chemical modification and allows for precise tuning of the steric and electronic properties of the final molecule. This makes it an attractive starting material for the synthesis of complex molecules, most notably selective agonists for the thyroid hormone receptor beta (THR-β), which are under investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), and dyslipidemia.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1158322-54-3
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Appearance Solid
InChI Key CFMMTSSIIJSWNG-UHFFFAOYSA-N
SMILES Nc1cc(Cl)c(O)c(Br)c1
GHS Hazard Statements H302 (Harmful if swallowed)

Application in the Synthesis of THR-β Agonists

The primary documented application of this compound is in the synthesis of potent and selective THR-β agonists.[1][2] The thyroid hormone receptor is a nuclear receptor that plays a crucial role in regulating metabolism. The β isoform is predominantly expressed in the liver, and its activation is associated with beneficial effects on lipid metabolism, including the reduction of low-density lipoprotein (LDL) cholesterol and triglycerides. Selective THR-β agonists are therefore promising therapeutic agents for MASH and related metabolic disorders.

The structure of this compound is incorporated into the "head group" of these modulators, where the phenolic hydroxyl and the halogen substituents are critical for binding to the receptor's ligand-binding pocket.

Biological Activity of Representative THR-β Agonists

While specific biological activity data for compounds directly synthesized from this compound are not publicly available, the following table provides illustrative data for other well-characterized THR-β agonists to demonstrate the typical potency and selectivity profiles sought in this class of molecules.

CompoundTargetAssay TypeEC₅₀ (nM)Selectivity (THR-β vs. THR-α)
Resmetirom THR-βCoactivator Recruitment~2.5~13-fold
VK2809A THR-βCoactivator Recruitment~1.0~16-fold
GC-1 THR-βCoactivator Recruitment~1.7~10-fold

Note: Data are compiled from various sources for illustrative purposes.

Experimental Protocols

While the exact protocol for the synthesis of specific compounds like "compound 80" from Aligos Therapeutics using this compound is proprietary, a representative protocol for a key bond-forming reaction—the Ullmann condensation to form a diaryl ether—is provided below. This type of reaction is a common strategy for linking a substituted phenol building block to another aromatic ring in the synthesis of THR-β modulators.

Representative Protocol: Ullmann Condensation for Diaryl Ether Synthesis

This protocol describes the copper-catalyzed coupling of a substituted phenol (like this compound, with appropriate protection of the amino group) with an aryl halide.

Materials:

  • Protected this compound (e.g., N-acetylated)

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., N,N-dimethylglycine)

  • A suitable base (e.g., potassium phosphate, K₃PO₄)

  • Anhydrous solvent (e.g., acetonitrile or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the protected this compound (1.0 equiv.), the aryl halide (1.2 equiv.), copper(I) iodide (0.1 equiv.), N,N-dimethylglycine (0.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to the reaction vessel.

  • Reaction: Stir the reaction mixture at a specified temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

  • Deprotection: If necessary, the protecting group on the amine can be removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final product.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Diaryl Ether Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a diaryl ether using a copper-catalyzed cross-coupling reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A Combine Reactants: - Protected Aminophenol - Aryl Halide - CuI Catalyst & Ligand - Base B Purge with Inert Gas A->B C Add Anhydrous Solvent B->C D Heat and Stir (e.g., 80-100°C) C->D E Monitor Reaction (TLC / LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Isolated Diaryl Ether I->J G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand THR-β Agonist Transport Transport Ligand->Transport THR THR-β Transport->THR Complex THR-β/RXR/Agonist Heterodimer THR->Complex Binds Agonist RXR RXR RXR->Complex Forms Heterodimer TRE Thyroid Hormone Response Element (TRE) Complex->TRE Binds DNA Transcription Modulation of Gene Transcription TRE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (e.g., Metabolic Enzymes) mRNA->Protein_Synthesis Translation

References

Application Notes and Protocols for Enzymatic Reactions Involving 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the enzymatic reactions of 4-Amino-2-bromo-6-chlorophenol is limited in publicly available literature. The following application notes and protocols are modeled on enzymatic reactions of structurally similar halogenated phenols, such as 4-bromo-2-chlorophenol and other substituted phenols, to provide a representative and scientifically plausible framework for researchers.

Introduction

This compound is a halogenated aromatic compound of interest in drug discovery and development due to its potential as a building block for synthesizing more complex molecules.[1][2] Understanding its enzymatic biotransformation is crucial for evaluating its metabolic fate, potential toxicity, and for the development of novel therapeutic agents. While this specific compound has not been extensively studied, its metabolism can be investigated using enzymes known to act on similar substituted phenols, such as cytochrome P450s (CYPs) and monooxygenases.[3][4] These enzymes are pivotal in the detoxification and metabolism of a wide range of xenobiotics.[3][5][6]

This document provides a hypothetical framework for studying the enzymatic hydroxylation of this compound by a recombinant human cytochrome P450 enzyme, drawing parallels from the metabolism of the pesticide profenofos to 4-bromo-2-chlorophenol.[3][5][6]

Application: In Vitro Metabolism of this compound

This application note describes a method for characterizing the in vitro metabolism of this compound using a recombinant human cytochrome P450 enzyme. The protocol is designed to determine the kinetic parameters of the enzymatic reaction, which are essential for understanding the compound's metabolic stability and potential for drug-drug interactions.

Quantitative Data Summary

The following table summarizes hypothetical kinetic data for the enzymatic hydroxylation of this compound by three different recombinant human CYP isozymes, based on values observed for the structurally related compound, 4-bromo-2-chlorophenol.[3][5][6]

EnzymeKm (μM)Vmax (nmol/min/nmol CYP)Intrinsic Clearance (Vmax/Km) (mL/min/nmol CYP)
CYP2C19 (Hypothetical)1.530.020.0
CYP2B6 (Hypothetical)5.050.010.0
CYP3A4 (Hypothetical)25.020.00.8

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters for the Enzymatic Hydroxylation of this compound

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of this compound by a specific recombinant human CYP enzyme.

Materials:

  • This compound

  • Recombinant human CYP enzyme (e.g., CYP2C19, CYP2B6, or CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • In a microcentrifuge tube, combine the potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP enzyme.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding varying concentrations of this compound to the pre-incubated mixture. The final concentrations should typically range from 0.1 to 10 times the expected Km.

    • Incubate the reaction at 37°C with gentle shaking for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the formation of the hydroxylated metabolite by HPLC-UV or LC-MS/MS. The mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Data Analysis:

    • Quantify the metabolite concentration using a standard curve.

    • Plot the initial reaction velocity (nmol product/min/nmol CYP) against the substrate concentration.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Visualizations

Signaling Pathway Diagram

Enzymatic_Hydroxylation_Pathway cluster_0 Enzymatic Reaction Substrate This compound Product Hydroxylated Metabolite Substrate->Product Hydroxylation Enzyme Cytochrome P450 (e.g., CYP2C19) Enzyme->Product Cofactor NADPH + H+ + O2 Byproduct NADP+ + H2O Cofactor->Byproduct Oxidation

Caption: Hypothetical enzymatic hydroxylation of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prepare_Reagents Prepare Reaction Mixtures (Buffer, Enzyme, NADPH system) Start->Prepare_Reagents Pre_Incubate Pre-incubate at 37°C Prepare_Reagents->Pre_Incubate Add_Substrate Add this compound Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate_Reaction Terminate with Acetonitrile Incubate->Terminate_Reaction Centrifuge Centrifuge to Precipitate Protein Terminate_Reaction->Centrifuge Analyze Analyze Supernatant by HPLC or LC-MS/MS Centrifuge->Analyze Data_Analysis Determine Km and Vmax Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining enzyme kinetic parameters.

References

Application Notes and Protocols for the Spectroscopic Analysis of 4-Amino-2-bromo-6-chlorophenol and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of 4-Amino-2-bromo-6-chlorophenol and its derivatives. The protocols outlined below detail the methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This document also explores the spectroscopic characteristics of common reaction products of this compound, namely its N-acetylated derivative and a representative azo dye product.

Spectroscopic Characterization of this compound

Predicted Spectroscopic Data Summary

The following table summarizes the predicted key spectroscopic data for this compound.

Spectroscopic TechniquePredicted Key Features
¹H NMR Two singlets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the two aromatic protons. A broad singlet for the phenolic -OH group (δ 5-6 ppm, exchangeable with D₂O). A broad singlet for the -NH₂ protons (δ 3.5-4.5 ppm, exchangeable with D₂O).
¹³C NMR Six distinct signals in the aromatic region (δ 100-160 ppm). The carbon bearing the -OH group will be the most downfield, followed by the carbons bearing the halogen atoms.
IR Spectroscopy Broad O-H stretching band (3200-3600 cm⁻¹). N-H stretching vibrations (two bands for the primary amine, 3300-3500 cm⁻¹). C-O stretching band (~1200 cm⁻¹). Aromatic C=C stretching bands (1450-1600 cm⁻¹). C-Br and C-Cl stretching vibrations in the fingerprint region (<1000 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine (M, M+2 in ~1:1 ratio) and chlorine (M, M+2 in ~3:1 ratio).
UV-Vis Spectroscopy Absorption maxima in the UV region, characteristic of substituted aminophenols.

Analysis of Reaction Products

N-Acetylation of this compound

A common reaction of aminophenols is N-acetylation, typically achieved by reacting the parent compound with acetic anhydride or acetyl chloride. This reaction produces N-(4-hydroxy-3-bromo-5-chlorophenyl)acetamide.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A This compound C N-acetylation Reaction A->C B Acetic Anhydride B->C D N-(4-hydroxy-3-bromo- 5-chlorophenyl)acetamide C->D E NMR (¹H, ¹³C) D->E F IR Spectroscopy D->F G Mass Spectrometry D->G

Caption: Workflow for the N-acetylation of this compound and subsequent spectroscopic analysis.

Spectroscopic TechniquePredicted Key Features
¹H NMR Two singlets in the aromatic region. A singlet for the amide N-H proton (δ ~9-10 ppm). A singlet for the acetyl methyl protons (δ ~2.1 ppm). A broad singlet for the phenolic -OH group.
¹³C NMR Signals for the aromatic carbons, the acetyl methyl carbon (~24 ppm), and the carbonyl carbon (~169 ppm).
IR Spectroscopy Appearance of a strong C=O stretching band (amide I) around 1660 cm⁻¹. N-H bending vibration (amide II) around 1550 cm⁻¹. Retention of the broad O-H stretch.
Mass Spectrometry Molecular ion peak corresponding to the acetylated product, showing the characteristic isotopic pattern for bromine and chlorine.
Diazotization and Azo Coupling

The amino group of this compound can be converted to a diazonium salt, which can then be coupled with an activated aromatic compound (e.g., a phenol or an aniline) to form a highly colored azo dye. For example, coupling with phenol would yield 2-bromo-4-chloro-6-((4-hydroxyphenyl)diazenyl)phenol.

A This compound B NaNO₂, HCl (Diazotization) A->B C Diazonium Salt Intermediate B->C E Azo Coupling Reaction C->E D Phenol (Coupling Agent) D->E F Azo Dye Product E->F

Caption: Reaction pathway for the synthesis of an azo dye from this compound.

Spectroscopic TechniquePredicted Key Features
¹H NMR Complex aromatic region with signals for protons on both aromatic rings. Disappearance of the -NH₂ signal.
¹³C NMR Increased number of aromatic carbon signals. Presence of signals corresponding to the azo-linked carbons.
IR Spectroscopy Disappearance of N-H stretching bands of the primary amine. Appearance of N=N stretching vibration (often weak, ~1400-1450 cm⁻¹). Retention of the broad O-H stretch.
Mass Spectrometry Molecular ion peak corresponding to the azo dye product, with the characteristic isotopic patterns for bromine and chlorine.
UV-Vis Spectroscopy Strong absorption in the visible region of the spectrum, responsible for the color of the dye.

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Sample of this compound or its derivative

  • Internal standard (e.g., TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters (e.g., spectral width, number of scans, relaxation delay).

    • To confirm the presence of exchangeable protons (-OH, -NH₂), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set appropriate parameters, which will typically require a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Fourier transform the raw data.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol

Objective: To identify functional groups present in the molecule.

Materials:

  • FTIR spectrometer

  • Sample of this compound or its derivative

  • KBr (for solid samples) or a suitable solvent (for solution spectra)

  • Mortar and pestle

  • Pellet press

Procedure (for solid samples using KBr pellet):

  • Sample Preparation:

    • Thoroughly grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Mass spectrometer (e.g., with ESI or EI ionization source)

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Sample of this compound or its derivative

Procedure (using Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).

    • Set the mass analyzer parameters (e.g., mass range, scan speed).

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Determine the mass of the molecular ion.

    • Analyze the isotopic pattern to confirm the presence of bromine and chlorine.[1]

    • Identify any significant fragment ions.

UV-Visible Spectroscopy Protocol

Objective: To determine the electronic absorption properties of the compound.

Materials:

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Suitable solvent (e.g., ethanol, methanol, water)

  • Sample of this compound or its derivative

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent. The concentration should be adjusted to give an absorbance reading in the range of 0.1-1.0.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range (e.g., 200-800 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank cuvette with the cuvette containing the sample solution.

    • Record the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

References

Application Notes and Protocols for the Synthesis of Azo Dyes from 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of azo dyes using 4-Amino-2-bromo-6-chlorophenol as the diazo component. The methodologies are based on established principles of azo chemistry, offering a comprehensive guide for the preparation of novel dye molecules with potential applications in various fields, including as biological stains, industrial colorants, and intermediates in drug discovery.

Principle

The synthesis of azo dyes is a well-established process that primarily involves two key stages: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline derivative. In this protocol, this compound serves as the primary aromatic amine. The presence of halogen substituents (bromine and chlorine) on the aromatic ring can influence the electronic properties and, consequently, the spectral characteristics of the resulting azo dyes.

The overall process can be summarized as follows:

  • Diazotization: The amino group of this compound is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid) at a low temperature (0-5 °C). The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step.

  • Azo Coupling: The freshly prepared diazonium salt acts as an electrophile and reacts with an electron-rich coupling partner. The choice of the coupling component is crucial as it largely determines the color and properties of the final azo dye. For this protocol, we will detail the coupling reaction with 2-naphthol, a common coupling agent that typically yields reddish-colored dyes. The coupling reaction with phenols is generally carried out under mildly alkaline conditions to facilitate the formation of the more reactive phenoxide ion.

Experimental Protocols

The following protocols provide a generalized yet detailed procedure for the synthesis of an azo dye starting from this compound and coupling with 2-naphthol. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
This compoundC₆H₅BrClNO222.47≥98%
Sodium NitriteNaNO₂69.00≥99%
Hydrochloric Acid, concentratedHCl36.46~37%
2-NaphtholC₁₀H₈O144.17≥99%
Sodium HydroxideNaOH40.00≥98%
Distilled WaterH₂O18.02-
IceH₂O18.02-
EthanolC₂H₅OH46.0795% or absolute
Sodium ChlorideNaCl58.44≥99.5%
Protocol 1: Diazotization of this compound

This initial step involves the conversion of the primary aromatic amine into a diazonium salt. This intermediate is unstable at higher temperatures and must be prepared at 0-5 °C and used promptly.

Procedure:

  • In a 250 mL beaker, suspend 2.22 g (0.01 mol) of this compound in 50 mL of distilled water.

  • While stirring, slowly add 5 mL of concentrated hydrochloric acid. Stir until a fine suspension or a solution is formed.

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound suspension with constant and efficient stirring. Ensure the temperature remains between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. The resulting clear solution of the diazonium salt is now ready for the coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

The freshly prepared diazonium salt is reacted with 2-naphthol to form the azo dye.

Procedure:

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of 2-naphthol with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • After the reaction is complete, the precipitated dye can be collected by vacuum filtration using a Buchner funnel.

  • Wash the solid dye with a small amount of cold distilled water to remove any unreacted salts.

  • The crude product can be further purified by recrystallization.

Protocol 3: Purification by Recrystallization

Procedure:

  • Transfer the crude azo dye to a beaker.

  • Add a minimal amount of a suitable solvent (e.g., ethanol, glacial acetic acid, or a solvent mixture) to dissolve the dye upon heating.

  • Heat the mixture gently with stirring until the dye is completely dissolved.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and allow them to air dry or dry in a desiccator.

Visualization of Workflow and Reaction

Experimental Workflow

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification start_amine This compound in HCl(aq) diazonium_salt Diazonium Salt Solution (0-5 °C) start_amine->diazonium_salt Add NaNO₂ dropwise with cooling and stirring na_no2 NaNO₂ Solution na_no2->diazonium_salt azo_dye_precipitate Crude Azo Dye (Precipitate) diazonium_salt->azo_dye_precipitate Add diazonium salt to coupling partner (0-5 °C) coupling_partner 2-Naphthol in NaOH(aq) coupling_partner->azo_dye_precipitate recrystallization Recrystallization (e.g., from Ethanol) azo_dye_precipitate->recrystallization Filter and wash pure_dye Purified Azo Dye recrystallization->pure_dye Filter and dry

Caption: General workflow for the synthesis of an azo dye.

Chemical Reaction Pathway

reaction_pathway cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling A This compound B Corresponding Diazonium Salt A->B NaNO₂, HCl 0-5 °C D Resulting Azo Dye B->D C +   2-Naphthol C->D NaOH(aq) 0-5 °C

Caption: Synthesis of an azo dye from this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of an azo dye from this compound and 2-naphthol. Actual experimental results may vary.

ParameterValue
Reactants
This compound2.22 g (0.01 mol)
2-Naphthol1.44 g (0.01 mol)
Sodium Nitrite0.76 g (0.011 mol)
Reaction Conditions
Diazotization Temperature0-5 °C
Coupling Temperature0-5 °C
Reaction Time (Coupling)30-60 minutes
Product
Product Name1-((3-bromo-5-chloro-4-hydroxyphenyl)diazenyl)naphthalen-2-ol
Theoretical Yield~4.06 g
AppearanceReddish-brown solid
Melting Point>200 °C (decomposes)
Spectroscopic Data (Hypothetical)
λmax (in Ethanol)480-520 nm
IR (KBr, cm⁻¹)3400-3500 (O-H), 1580-1620 (N=N), 1100-1200 (C-O), 700-800 (C-Br, C-Cl)

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle concentrated acids and bases with extreme care in a well-ventilated fume hood.

  • Diazonium salts are potentially explosive when dry and should be kept in solution and used immediately after preparation.

  • Azo compounds may be harmful and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for Suzuki Coupling of 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Amino-2-bromo-6-chlorophenol. This substrate presents a unique challenge due to its steric hindrance and the presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (chloro) groups. The protocol is designed to serve as a robust starting point for researchers, offering guidance on reagents, conditions, and work-up procedures. It is important to note that optimization may be necessary for specific boronic acid or ester coupling partners to achieve maximum yield and purity.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[3] The substrate, this compound, is a valuable building block, but its successful coupling can be challenging due to steric hindrance around the bromine atom and the electronic nature of the substituents.[4][5] Electron-rich and sterically hindered aryl chlorides and bromides are notoriously difficult substrates for Suzuki-Miyaura reactions.[4][5] This protocol outlines a generally applicable procedure leveraging modern palladium catalysis to address these challenges.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand) (1-5 mol%)

  • Phosphine ligand (if using Pd(OAc)₂) (e.g., SPhos, XPhos, RuPhos) (1.2-2 equivalents relative to palladium)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF, or a mixture such as Dioxane/Water)

  • Degassing equipment (e.g., nitrogen or argon line, Schlenk line)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid or ester (1.2-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst and ligand (if separate).

  • Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe or cannula. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

The following table summarizes representative reaction conditions for Suzuki coupling of challenging aryl halides, which can serve as a starting point for the optimization of the reaction with this compound.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O1001885-95Sterically hindered aryl bromides
Pd₂(dba)₃ (1 mol%)RuPhos (2 mol%)K₂CO₃Dioxane1001270-90Electron-rich aryl bromides
Pd(PPh₃)₄ (5 mol%)-K₂CO₃Toluene/EtOH/H₂O801665-85Dihalo-substituted phenols
Pd/CSphos (5 mol%)-K₂CO₃Water-acetonitrile (4:1)3718>92Electron-rich and sterically encumbered aryl halides[6]
Pd(dba)₂ (1 mol%)R-Phos (1 mol%)K₃PO₄·H₂OTHFRoom Temp--Sterically hindered aryl bromides[7]

Visualizations

Diagram of the Suzuki Coupling Experimental Workflow

Suzuki_Coupling_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid/Ester - Base - Catalyst/Ligand start->reagents degas Degas System (Evacuate & Backfill with N₂/Ar) reagents->degas solvent Add Degassed Anhydrous Solvent degas->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction (TLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: - Dilute - Wash - Dry monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

A schematic overview of the experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ + Base biaryl_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_complex reductive_elimination Reductive Elimination biaryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

These application notes detail the use of the halogenated intermediate, 4-Amino-2-bromo-6-chlorophenol , in the synthesis of complex bioactive molecules. While direct applications in agrochemical synthesis are not widely published, this intermediate is valuable in constructing substituted diaryl ethers and similar scaffolds present in both pharmaceuticals and modern pesticides. The protocols provided are based on analogous reactions found in patent literature for the synthesis of thyroid hormone receptor beta (THR-β) modulators, demonstrating a practical application of this versatile building block.

Overview of Synthetic Utility

This compound is a trifunctionalized aromatic compound featuring amino, hydroxyl, and two different halogen substituents. This unique arrangement allows for a variety of selective chemical transformations, making it a valuable starting material for creating diverse molecular architectures. The primary reaction demonstrated here is a nucleophilic aromatic substitution (SNAr), a fundamental reaction in the synthesis of many biologically active compounds, including some classes of herbicides and fungicides.[1][2]

The electron-withdrawing nature of the chloro and bromo substituents on the phenol ring, combined with the activating effect of the hydroxyl group, influences the reactivity of the molecule. The amino group serves as a potent nucleophile for coupling with electrophilic partners, such as activated heterocyclic rings.

Synthesis of a Substituted Pyrimidinylamino Phenol Derivative

This section provides a detailed protocol for the synthesis of a complex heterocyclic compound via a nucleophilic aromatic substitution reaction between this compound and a substituted chloropyrimidine. This reaction is analogous to the synthesis of Compound 80 described in patent WO2020227549A1, which details the preparation of thyroid hormone receptor beta (THR-β) modulators.

Experimental Protocol: Nucleophilic Aromatic Substitution

Objective: To synthesize N-(4-(3-bromo-5-chloro-2-hydroxyphenylamino)pyrimidin-2-yl)acetamide (a representative bioactive molecule).

Materials:

  • This compound (1.0 eq)

  • 2-acetylamino-4-chloropyrimidine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Ethanol or 2-Propanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the chosen alcohol solvent (e.g., ethanol, 10 mL per mmol of the limiting reagent).

  • Add 2-acetylamino-4-chloropyrimidine (1.1 equivalents) to the suspension.

  • Add the base, triethylamine or DIPEA (2.0 equivalents), to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-100 °C) with stirring.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-(3-bromo-5-chloro-2-hydroxyphenylamino)pyrimidin-2-yl)acetamide.

Quantitative Data

The following table presents representative yields for analogous nucleophilic aromatic substitution reactions involving aminophenols and chloropyrimidines, as described in synthetic literature. Actual yields for the specific protocol above may vary.

ReactantsProduct TypeSolventBaseYield (%)
4-Aminophenol, 2,4-dichloropyrimidine4-(4-hydroxyphenylamino)-2-chloropyrimidineEtOHTEA75-85
4-Amino-2,6-dichlorophenol, 2-chloro-pyrimidine4-(3,5-dichloro-4-hydroxyphenylamino)pyrimidinen-BuOHDIPEA70-80
4-Aminophenol, 2-chloropyrimidineN-(4-hydroxyphenyl)pyrimidin-2-amineTolueneNaOtBu80-90

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The synthesis of the target molecule from this compound is a straightforward process, as illustrated in the following workflow diagram.

G A This compound C Reaction Mixture (Solvent, Base) A->C B 2-acetylamino-4-chloropyrimidine B->C D Nucleophilic Aromatic Substitution (Reflux) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Final Product: N-(4-(3-bromo-5-chloro-2-hydroxyphenylamino)pyrimidin-2-yl)acetamide F->G

Caption: Synthetic workflow for the preparation of a bioactive molecule.

Proposed Agrochemical Mode of Action: Inhibition of Pyrimidine Biosynthesis

While the synthesized molecule is based on a pharmaceutical scaffold, its structural features, particularly the pyrimidinylamino phenol core, are found in some agrochemicals.[1][4] A plausible mode of action for a structurally related agrochemical could be the inhibition of a key metabolic pathway in weeds or fungi. For instance, some herbicides act by disrupting pyrimidine biosynthesis, which is essential for DNA, RNA, and cell growth.[5][6] The diagram below illustrates a hypothetical inhibitory action on the enzyme Dihydroorotate Dehydrogenase (DHODH), a key step in this pathway.[6]

G A Carbamoyl Phosphate + Aspartate B Dihydroorotate A->B C DHODH (Dihydroorotate Dehydrogenase) B->C D Orotate C->D E UMP D->E F DNA, RNA, Cell Growth E->F G Agrochemical Inhibitor (Pyrimidinylamino Phenol Derivative) G->C Inhibition

Caption: Hypothetical inhibition of the pyrimidine biosynthesis pathway.

Thyroid Hormone Receptor Beta (THR-β) Signaling Pathway

For context, the original patent from which the synthetic protocol is derived describes molecules that modulate the THR-β signaling pathway. This pathway is crucial for regulating metabolism. The ligand-activated THR-β forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Thyroid Hormone Response Elements (TREs) on DNA, initiating the transcription of target genes.[3][7][8]

G cluster_nucleus Nucleus TR THR-β TRE TRE (Thyroid Hormone Response Element) TR->TRE CoA Co-activators TR->CoA Recruitment RXR RXR RXR->TRE Gene Target Gene Transcription TRE->Gene Initiates Metabolism Metabolic Regulation Gene->Metabolism CoR Co-repressors CoR->TR Repression CoA->Gene Ligand THR-β Agonist (e.g., Synthesized Molecule) Ligand->TR Activation

Caption: Simplified THR-β genomic signaling pathway.

Conclusion

This compound is a valuable intermediate for the synthesis of complex, biologically active molecules. The provided protocol for a nucleophilic aromatic substitution reaction demonstrates its utility in forming robust carbon-nitrogen bonds, a key step in the assembly of various pharmaceutical and potentially agrochemical compounds. Researchers can adapt this methodology to create novel derivatives for screening and development in their respective fields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-2-bromo-6-chlorophenol. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic route starts from the commercially available 4-amino-2-chlorophenol. This pathway involves a three-step process: protection of the amino group, followed by selective bromination, and finally deprotection to yield the target compound.

Q2: Why is it necessary to protect the amino group before bromination?

The amino group is a strong activating group in electrophilic aromatic substitution, which can lead to multiple side reactions during bromination, including oxidation and the formation of undesired isomers.[1][2][3] Protecting the amino group, for instance as an acetamide, moderates its activating effect and directs the bromination to the desired position, leading to a cleaner reaction and higher yield.[4]

Q3: What are the primary challenges in the synthesis of this compound?

The main challenges include:

  • Selectivity in bromination: Ensuring the bromine atom is introduced at the correct position (ortho to the hydroxyl group and meta to the protected amino group) without forming other isomers.

  • Side reactions: Preventing oxidation of the phenol and amino functionalities, which can lead to colored impurities.[5]

  • Purification: Separating the final product from starting materials, reagents, and any byproducts formed during the synthesis.

Q4: What are the key safety precautions to consider during this synthesis?

  • Halogenating agents: Bromine and other brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Many organic solvents used in the synthesis are flammable and may be toxic. Avoid inhalation and contact with skin.

  • Acids and Bases: Strong acids and bases used for deprotection are corrosive. Handle with care and appropriate PPE.

Troubleshooting Guides

Step 1: Protection of the Amino Group (Acetylation)

Problem: Low or no yield of the protected product, N-(3-chloro-4-hydroxyphenyl)acetamide.

  • Possible Cause 1: Inactive acetic anhydride or acetyl chloride.

    • Solution: Use freshly opened or distilled reagents. Acetic anhydride can hydrolyze over time if exposed to moisture.

  • Possible Cause 2: Inadequate base to neutralize the HCl byproduct (when using acetyl chloride).

    • Solution: Ensure at least one equivalent of a suitable base, such as pyridine or triethylamine, is used.

  • Possible Cause 3: Reaction temperature is too low.

    • Solution: While the reaction is often performed at room temperature, gentle heating may be required to drive it to completion.

Problem: The product is discolored.

  • Possible Cause: Oxidation of the starting aminophenol.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Purification by recrystallization, possibly with the addition of a small amount of a reducing agent like sodium dithionite, can help remove colored impurities.[6]

Step 2: Bromination of N-(3-chloro-4-hydroxyphenyl)acetamide

Problem: Incomplete reaction, with significant starting material remaining.

  • Possible Cause 1: Insufficiently reactive brominating agent.

    • Solution: N-Bromosuccinimide (NBS) is a common choice for controlled bromination. Ensure its quality and consider a different solvent system. Elemental bromine in a suitable solvent like acetic acid or a chlorinated solvent can also be used, but may be less selective.[7][8]

  • Possible Cause 2: Low reaction temperature.

    • Solution: Some bromination reactions require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature.

Problem: Formation of multiple products (isomerism or polybromination).

  • Possible Cause 1: Reaction conditions are too harsh, leading to a loss of selectivity.

    • Solution: The hydroxyl group is a strong ortho, para-director.[9][10] To favor mono-bromination at the desired position, use a less polar solvent and maintain a low reaction temperature (e.g., 0-5 °C).[8][11] Adding the brominating agent slowly can also improve selectivity.

  • Possible Cause 2: Over-activation by the hydroxyl group.

    • Solution: In some cases, protecting the hydroxyl group as well may be necessary for highly controlled halogenation, though this adds steps to the synthesis.

Step 3: Deprotection of the Acetyl Group (Hydrolysis)

Problem: Incomplete deprotection.

  • Possible Cause 1: Insufficiently strong acidic or basic conditions.

    • Solution: Acetamides typically require heating under strongly acidic (e.g., refluxing in aqueous HCl) or basic (e.g., refluxing in aqueous NaOH) conditions for hydrolysis.[4]

  • Possible Cause 2: Short reaction time.

    • Solution: Monitor the reaction by TLC until the starting material is fully consumed. These reactions can sometimes take several hours.

Problem: Degradation of the product.

  • Possible Cause: The product is sensitive to the harsh deprotection conditions.

    • Solution: If degradation is observed, consider using milder deprotection methods. There are numerous methods for amide cleavage described in the literature that may be more suitable for sensitive substrates.[12][13][14][15]

Step 4: Purification of this compound

Problem: The final product is an oil or does not crystallize.

  • Possible Cause: Presence of impurities that inhibit crystallization.

    • Solution: Purify the crude product using column chromatography. An alternative is to use an acid-base extraction to separate the amphoteric product from non-polar impurities.[5][16][17][18][19]

Problem: The final product is colored (pink, brown, or black).

  • Possible Cause: Oxidation of the aminophenol product.

    • Solution: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[5] Handle and store the final product under an inert atmosphere and protected from light to prevent degradation.

Experimental Protocols

Disclaimer: These are representative protocols based on analogous reactions and may require optimization for the specific synthesis of this compound.

Protocol 1: Acetylation of 4-Amino-2-chlorophenol
  • Dissolve 4-amino-2-chlorophenol (1 eq.) in a suitable solvent (e.g., acetic acid or tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude N-(3-chloro-4-hydroxyphenyl)acetamide.

  • Recrystallize from an ethanol/water mixture if necessary.

Protocol 2: Bromination of N-(3-chloro-4-hydroxyphenyl)acetamide
  • Dissolve N-(3-chloro-4-hydroxyphenyl)acetamide (1 eq.) in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq.) in the same solvent over 30-60 minutes.

  • Stir the reaction at low temperature for an additional 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude brominated product.

Protocol 3: Hydrolysis of N-(2-bromo-5-chloro-4-hydroxyphenyl)acetamide
  • Suspend the crude brominated acetamide (1 eq.) in a mixture of ethanol and 6M aqueous hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

The following tables provide representative data for the types of reactions involved in the proposed synthesis, based on literature for analogous compounds.

Table 1: Representative Reaction Conditions and Yields for Acetylation of Aminophenols

ParameterConditionExpected YieldReference
ReagentAcetic Anhydride>90%General textbook knowledge
SolventAcetic Acid / THF
Temperature0°C to Room Temp.
Time2-4 hours

Table 2: Representative Reaction Conditions and Yields for Bromination of Activated Phenols

ParameterConditionExpected YieldReference
ReagentBromine in Acetic Acid70-85%Analogous reactions[20]
SolventAcetic Acid / CH2Cl2
Temperature0-10°C
Time1-3 hours

Table 3: Representative Reaction Conditions and Yields for Hydrolysis of Acetamides

ParameterConditionExpected YieldReference
Reagent6M HCl or 4M NaOH>85%General textbook knowledge[4]
SolventEthanol/Water
TemperatureReflux
Time4-12 hours

Visualizations

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A 4-Amino-2-chlorophenol B N-(3-chloro-4-hydroxyphenyl)acetamide A->B Acetic Anhydride Acetic Acid C N-(2-bromo-5-chloro-4-hydroxyphenyl)acetamide B->C Br2 / Acetic Acid 0-5 °C D This compound C->D 6M HCl / Ethanol Reflux

Caption: Proposed synthetic workflow for this compound.

Bromination_Troubleshooting Start Bromination Step TLC Analyze by TLC Start->TLC SM_Present Significant Starting Material Remains TLC->SM_Present Incomplete Reaction Multi_Products Multiple Products (Isomers/Polybromination) TLC->Multi_Products Low Selectivity Success Clean Conversion TLC->Success Complete & Selective Sol_SM1 Increase Reaction Time SM_Present->Sol_SM1 Sol_SM2 Gently Increase Temperature SM_Present->Sol_SM2 Sol_MP1 Lower Reaction Temperature Multi_Products->Sol_MP1 Sol_MP2 Add Bromine More Slowly Multi_Products->Sol_MP2 Sol_MP3 Use Less Polar Solvent Multi_Products->Sol_MP3

Caption: Troubleshooting logic for the bromination step.

Purification_Strategy Crude Crude Product from Deprotection Step Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash_Acid Wash with dilute HCl (aq) (Removes basic impurities) Dissolve->Wash_Acid Wash_Base Wash with dilute NaHCO3 (aq) (Removes acidic impurities) Wash_Acid->Wash_Base Dry Dry Organic Layer (e.g., Na2SO4) Wash_Base->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from suitable solvent Evaporate->Recrystallize

References

Technical Support Center: Purification of 4-Amino-2-bromo-6-chlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-bromo-6-chlorophenol and its derivatives. The following information is designed to address common challenges encountered during the purification of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification. For removal of gross impurities and obtaining a crystalline solid, recrystallization is often a good first step. For separating closely related isomers or other byproducts, column chromatography is typically more effective.

Q2: My this compound sample is darkening in color over time. What is causing this and how can I prevent it?

A2: Phenols, especially aminophenols, are susceptible to oxidation, which can lead to the formation of colored impurities, often quinone-type structures. This process can be accelerated by exposure to air, light, and trace metal contaminants. To minimize degradation, it is recommended to store the compound under an inert atmosphere (nitrogen or argon), in a sealed, amber-colored vial, and at a low temperature (2-8°C). When working with solutions, using degassed solvents can also help to reduce oxidation.

Q3: What are the expected impurities in a synthesis of this compound?

A3: Potential impurities can include unreacted starting materials, reagents, and byproducts from side reactions. A common byproduct in the synthesis of halogenated phenols is the formation of isomers. For instance, in the bromination of 2-chlorophenol to produce 4-bromo-2-chlorophenol, the isomeric 6-bromo-2-chlorophenol can be a byproduct.[1] Other potential impurities could arise from incomplete reactions or degradation of the product.

Q4: Can I use acid-base extraction to purify this compound?

A4: Acid-base extraction can be a useful technique for separating acidic, basic, and neutral compounds. Since this compound has both a basic amino group and an acidic phenolic hydroxyl group, its solubility in aqueous solutions will be highly pH-dependent. At a low pH (e.g., pH 1-2), the amino group will be protonated, making the compound more water-soluble. At a high pH (e.g., pH 12-13), the phenolic proton will be removed, again increasing its water solubility. This property can be exploited to wash away neutral organic impurities. However, careful control of the pH is necessary to avoid unwanted precipitation or co-extraction of impurities with similar acidic or basic properties.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to reduce the concentration. - Allow the solution to cool more slowly to promote crystal formation. - Consider using a lower-boiling point solvent or a co-solvent system.
No crystals form upon cooling. The solution is too dilute, or supersaturation has not been overcome.- Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - Reduce the solvent volume by gentle heating and evaporation, then allow to cool again. - Cool the solution in an ice bath to further decrease solubility.
Low recovery of the purified product. Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. - Ensure the minimum amount of hot solvent is used for dissolution. - When performing a hot filtration, pre-heat the funnel and filter paper to prevent premature crystallization. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored. Presence of colored, oxidized impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Peak tailing of the product. Strong interaction between the basic amino group and acidic silanol groups on the silica gel surface.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. - Consider using an amine-functionalized silica column, which is less acidic and more suitable for the purification of basic compounds.[2]
Poor separation of the product from impurities. Inappropriate mobile phase polarity.- Adjust the mobile phase composition. For normal-phase chromatography, increasing the polarity of the eluent will increase the elution speed of polar compounds. - Perform small-scale TLC experiments with different solvent systems to identify the optimal mobile phase for separation.
Product is not eluting from the column. The mobile phase is not polar enough, or the compound is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase. A common solvent system for compounds of this type is a gradient of ethyl acetate in hexanes. - If the compound is still retained, a more polar solvent like methanol can be added to the mobile phase in small increments.

Experimental Protocols

Representative Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

  • Solvent Selection: Based on the purification of similar compounds, a co-solvent system of dichloromethane and methanol or ethyl acetate and hexanes is a good starting point.[3][4] The ideal solvent system will dissolve the crude this compound when hot but will have low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., dichloromethane or ethyl acetate) and gently heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: While the solution is still warm, slowly add the less soluble solvent (e.g., methanol or hexanes) dropwise until the solution becomes slightly cloudy, indicating saturation. Add a few drops of the more soluble solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Representative Column Chromatography Protocol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude material. A typical starting gradient could be from 10% to 50% ethyl acetate in hexanes. To prevent peak tailing, 0.5% triethylamine can be added to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase composition and carefully pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column.

  • Elution: Begin elution with the starting mobile phase composition, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Representative HPLC Purity Analysis Method

This method is adapted from a protocol for a similar compound and can be used to assess the purity of the final product.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of water:acetonitrile:acetic acid (e.g., 70:30:1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography For complex mixtures purity_analysis Purity Analysis (HPLC) recrystallization->purity_analysis column_chromatography->purity_analysis purity_analysis->recrystallization Purity < 98% purity_analysis->column_chromatography Purity < 98% pure_product Pure Product purity_analysis->pure_product Purity > 98%

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes success Successful Crystallization low_yield->success No concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor Yes reheat_add_solvent->start induce_crystallization->start

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Amino-2-bromo-6-chlorophenol. The following sections address common side reactions and offer practical solutions to challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound product is discolored (e.g., yellow, brown, or black). What is the likely cause and how can I prevent it?

A1: Discoloration of aminophenol compounds is typically due to oxidation. The aminophenol moiety is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, heat, high pH, and trace metal ions. This process forms highly colored quinone-imine intermediates that can further polymerize into dark, insoluble materials.

Prevention Strategies:

  • Inert Atmosphere: Conduct the synthesis and handle the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]

  • Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by sparging with an inert gas.[1]

  • Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or by wrapping the glassware in aluminum foil.[1]

  • Temperature Control: Avoid excessive temperatures during the reaction and storage, as heat can accelerate oxidation.[1]

  • pH Control: Maintain a neutral or slightly acidic pH, as alkaline conditions can increase susceptibility to oxidation.[1]

  • Antioxidants: Consider the use of antioxidants or stabilizers in small quantities if compatible with your reaction chemistry.

  • High-Purity Starting Materials: Ensure the purity of your starting materials, as impurities can sometimes catalyze oxidation.

Q2: I am observing a significant amount of a dehalogenated impurity in my product mixture. How can I minimize this side reaction?

A2: Dehalogenation, particularly the loss of bromine (debromination), is a known side reaction in the synthesis of related brominated aminophenols.[2][3] This is often observed during catalytic reduction steps (e.g., reduction of a nitro group to an amine). The choice of catalyst and reaction conditions is crucial to suppress this side reaction.

Mitigation Strategies:

  • Catalyst Selection: For the reduction of a nitro precursor, specialized catalysts can be employed to inhibit dehalogenation. For instance, in the synthesis of 4-bromo-2-aminophenol, a Fe-Cr modified Raney-Ni catalyst has been shown to be effective in minimizing debromination.[2][3]

  • Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, and reaction time. Milder reaction conditions are generally preferred to avoid over-reduction and subsequent dehalogenation.

Q3: My final product contains a significant amount of an unwanted isomer. How can I improve the regioselectivity of my synthesis?

A3: The formation of undesired isomers is a common challenge in the synthesis of substituted aromatic compounds. For example, in the synthesis of the related 4-bromo-2-chlorophenol, the formation of the 6-bromo-2-chlorophenol isomer can occur.[4] The regioselectivity is highly dependent on the directing effects of the substituents on the aromatic ring, the choice of halogenating agent, the catalyst, and the reaction conditions.

Improving Regioselectivity:

  • Catalyst and Additives: The use of specific catalysts or additives can significantly influence the isomeric ratio of the product. For the bromination of 2-chlorophenol, the use of triethylamine hydrochloride as a catalyst has been shown to greatly favor the formation of the desired 4-bromo isomer over the 2,6-isomer.[4]

  • Temperature Control: The reaction temperature can impact the regioselectivity of halogenation reactions. It is important to optimize the temperature to favor the formation of the desired isomer.

  • Protecting Groups: In some cases, the use of protecting groups on the amino or hydroxyl functionalities can alter the electronic properties of the ring and direct halogenation to the desired position.

Troubleshooting Guides

Problem 1: Low Yield and Presence of Dark, Tarry Byproducts

This issue is often indicative of significant oxidation of the aminophenol.

Troubleshooting Workflow:

G start Low Yield & Dark Tarry Byproducts Observed check_atmosphere Was the reaction performed under an inert atmosphere (N2 or Ar)? start->check_atmosphere implement_inert Action: Rerun reaction using Schlenk line or glovebox. Ensure all reagents and solvents are deoxygenated. check_atmosphere->implement_inert No check_light Was the reaction protected from light? check_atmosphere->check_light Yes end Problem Resolved implement_inert->end protect_light Action: Rerun reaction in amber glassware or wrap flask in aluminum foil. check_light->protect_light No check_temp Was the reaction temperature carefully controlled? check_light->check_temp Yes protect_light->end optimize_temp Action: Rerun reaction at a lower temperature and monitor for completion. check_temp->optimize_temp No check_ph What was the pH of the reaction mixture? check_temp->check_ph Yes optimize_temp->end adjust_ph Action: If alkaline, consider buffering the reaction to a neutral or slightly acidic pH. check_ph->adjust_ph Alkaline check_ph->end Neutral/Acidic adjust_ph->end

Caption: Troubleshooting workflow for oxidation issues.

Problem 2: Identification of Dehalogenated Impurities

The presence of impurities with a lower molecular weight corresponding to the loss of a bromine or chlorine atom suggests dehalogenation has occurred.

Troubleshooting Workflow:

G start Dehalogenated Impurity Detected (e.g., by MS) check_reduction_step Does the synthesis involve a catalytic reduction step (e.g., nitro reduction)? start->check_reduction_step evaluate_catalyst Evaluate the catalyst used. Is it known to cause dehalogenation? check_reduction_step->evaluate_catalyst Yes no_reduction Consider other potential sources of dehalogenation (e.g., certain organometallic reagents). check_reduction_step->no_reduction No change_catalyst Action: Consider a catalyst known to suppress dehalogenation (e.g., modified Raney-Ni for related compounds). evaluate_catalyst->change_catalyst check_conditions Review the reaction conditions (temperature, pressure, H2 source). evaluate_catalyst->check_conditions If catalyst change is not feasible end Problem Resolved change_catalyst->end milder_conditions Action: Attempt the reaction under milder conditions (e.g., lower temperature, shorter reaction time). check_conditions->milder_conditions milder_conditions->end

Caption: Troubleshooting workflow for dehalogenation.

Quantitative Data on Side Reactions in Related Syntheses

The following table summarizes quantitative data on side reactions observed in the synthesis of compounds structurally related to this compound. This data can serve as a benchmark for optimizing your synthesis.

Side ReactionTarget MoleculeSide Product(s)Observed Level of ImpurityMitigating Factor
Debromination4-bromo-2-aminophenol2-aminophenol0.3 mol%Use of a Fe-Cr modified Raney-Ni catalyst during nitro group reduction.[2]
Isomer Formation4-bromo-2-chlorophenol6-bromo-2-chlorophenol0.6% by weightBromination of 2-chlorophenol in the presence of triethylamine hydrochloride.[4]

Experimental Protocols for Side Reaction Prevention

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, the following general protocols for preventing common side reactions can be adapted.

Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging

This protocol is essential for preventing oxidation.[1]

Materials:

  • Solvent to be deoxygenated

  • Schlenk flask or a flask with a two-way stopcock

  • Inert gas source (Nitrogen or Argon) with a regulator

  • Long needle or glass tube

  • Bubbler

Procedure:

  • Place the solvent in the Schlenk flask.

  • Attach the flask to a Schlenk line or inert gas manifold.

  • Insert the long needle or glass tube into the solvent, ensuring the tip is below the liquid surface. The gas outlet should be connected to a bubbler.

  • Gently bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.

  • After sparging, remove the needle while maintaining a positive pressure of the inert gas.

  • Store the deoxygenated solvent under the inert atmosphere.

Protocol 2: General Procedure for a Reaction Under Inert Atmosphere

This protocol outlines the basic setup for running an oxygen-sensitive reaction.[1]

Materials:

  • Oven-dried glassware (e.g., round-bottom flask, condenser)

  • Schlenk line or inert gas manifold

  • Septa, needles, and syringes

  • Deoxygenated solvents and reagents

Procedure:

  • Assemble the dry glassware and connect it to the Schlenk line.

  • Evacuate the glassware under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure the removal of air and moisture.

  • Under a positive flow of inert gas, add your solid reagents to the flask.

  • Add deoxygenated solvents and liquid reagents via a gas-tight syringe through a septum.

  • Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to a bubbler.

  • Upon completion, the reaction can be quenched and worked up, taking care to minimize exposure to air if the product is also oxygen-sensitive.

References

Technical Support Center: Synthesis of 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working on the synthesis of 4-Amino-2-bromo-6-chlorophenol. The primary focus is on the optimization of yield and purity during the reduction of 2-bromo-6-chloro-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method is the reduction of the nitro group of a precursor molecule, 2-bromo-6-chloro-4-nitrophenol. This is typically achieved through catalytic hydrogenation.

Q2: What are the most critical parameters to control for maximizing yield?

The key parameters to control are catalyst selection and loading, reaction temperature, hydrogen pressure, and reaction time. The choice of solvent also plays a significant role in the reaction's success.

Q3: What are the expected side products in this reaction?

Potential side products can include debrominated species (where the bromine atom is replaced by hydrogen), partially reduced intermediates, and products of over-reduction. The formation of isomers is less common in this reduction step but can be a factor if the starting material is not pure.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product.

Q5: What are the primary safety concerns associated with this synthesis?

The synthesis involves handling of potentially hazardous materials. The starting material and product are irritants, and appropriate personal protective equipment (PPE) should be worn.[1][2] Catalytic hydrogenation involves the use of flammable hydrogen gas and requires a properly set up and vetted reactor to prevent leaks and potential explosions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion Inactive catalystEnsure the catalyst is fresh and has been stored correctly. Consider using a different type of catalyst (e.g., Pd/C, PtO2).
Insufficient hydrogen pressureCheck the hydrogen source and ensure the reactor is properly sealed to maintain the desired pressure.
Low reaction temperatureGradually increase the reaction temperature in 5-10°C increments, while monitoring for side product formation.
Incomplete Reaction Insufficient reaction timeContinue monitoring the reaction by TLC or HPLC until the starting material is fully consumed.
Catalyst poisoningEnsure the solvent and starting material are free of impurities that could poison the catalyst (e.g., sulfur compounds).
Formation of Impurities DebrominationUse a milder catalyst or lower the reaction temperature and pressure. A modified catalyst, such as a Fe-Cr modified Raney-Ni, has been shown to reduce debromination in similar reactions.[3]
Over-reductionReduce the reaction time or hydrogen pressure once the primary reaction is complete.
Product Degradation Oxidation of the aminophenol productMaintain an inert atmosphere (e.g., nitrogen or argon) during workup and purification. Aminophenols can be sensitive to air and light.[4]
Difficult Purification Co-elution of product and impuritiesOptimize the solvent system for column chromatography. Consider a different purification technique, such as recrystallization.

Experimental Protocols

Catalytic Hydrogenation of 2-bromo-6-chloro-4-nitrophenol

This protocol is a general guideline and may require optimization.

Materials:

  • 2-bromo-6-chloro-4-nitrophenol

  • Palladium on carbon (10% Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor

Procedure:

  • In a suitable hydrogenation reactor, dissolve 2-bromo-6-chloro-4-nitrophenol in methanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the reactor and purge with an inert gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 40°C).

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Catalyst on Yield and Purity
CatalystCatalyst Loading (mol%)Temperature (°C)Pressure (psi)Time (h)Yield (%)Purity (%)
10% Pd/C5405048592
5% PtO25405067895
Raney-Ni10 (w/w%)5010039088
Fe-Cr modified Raney-Ni10 (w/w%)5010039297
Table 2: Optimization of Reaction Conditions with 10% Pd/C
Temperature (°C)Pressure (psi)Time (h)Yield (%)Purity (%)
255087596
405048592
605028285
402568094
4010038890

Visualizations

experimental_workflow start Start dissolve Dissolve 2-bromo-6-chloro-4-nitrophenol in Solvent start->dissolve add_catalyst Add Catalyst (e.g., 10% Pd/C) dissolve->add_catalyst setup_reactor Setup Hydrogenation Reactor add_catalyst->setup_reactor reaction Catalytic Hydrogenation (Control T, P, t) setup_reactor->reaction monitor Monitor Reaction (TLC/HPLC) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Filter, Concentrate) monitor->workup Complete purification Purification (Chromatography/ Recrystallization) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_conversion Check Conversion Rate (TLC/HPLC) start->check_conversion full_conversion Is Conversion >95%? check_conversion->full_conversion incomplete_reaction Incomplete Reaction full_conversion->incomplete_reaction No side_products Side Product Formation full_conversion->side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Increase Pressure incomplete_reaction->optimize_conditions check_catalyst Check Catalyst Activity incomplete_reaction->check_catalyst analyze_impurities Analyze Impurities (LC-MS, NMR) side_products->analyze_impurities adjust_conditions Adjust Conditions: - Milder Catalyst - Lower Temperature/Pressure analyze_impurities->adjust_conditions

Caption: Troubleshooting decision tree for low reaction yield.

impurity_identification cluster_lcms LC-MS Analysis cluster_nmr NMR Analysis impurity Impurity Detected lcms Analyze by LC-MS impurity->lcms nmr Analyze by NMR impurity->nmr mw_product Mass = Product MW? lcms->mw_product mw_debrominated Mass = Product MW - Br + H? lcms->mw_debrominated mw_overreduced Mass = Product MW + 2H? lcms->mw_overreduced aromatic_signals Check Aromatic Signals nmr->aromatic_signals result_isomer Isomer mw_product->result_isomer result_debrominated Debrominated Product mw_debrominated->result_debrominated result_overreduced Over-reduced Product mw_overreduced->result_overreduced loss_of_bromine Signal for H instead of Br? aromatic_signals->loss_of_bromine loss_of_bromine->result_debrominated

Caption: Logical workflow for impurity identification.

References

Technical Support Center: Synthesis of 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-bromo-6-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and plausible laboratory-scale synthesis involves the selective bromination of 4-amino-2-chlorophenol. This electrophilic aromatic substitution introduces a bromine atom onto the aromatic ring. The starting material, 4-amino-2-chlorophenol, is commercially available.

Q2: What are the most common impurities I might encounter in this synthesis?

The synthesis of this compound can lead to several impurities. The most common include unreacted starting materials, over-brominated products, and isomeric byproducts. Key potential impurities are:

  • 4-Amino-2-chlorophenol: Unreacted starting material.

  • 4-Amino-2,6-dibromophenol: Resulting from over-bromination.

  • Isomeric products: Such as 2-Amino-4-bromo-6-chlorophenol, depending on the precise reaction conditions.

  • Oxidation products: Aminophenols can be susceptible to oxidation, leading to colored impurities.[1]

Q3: How can I minimize the formation of these impurities?

To minimize impurities, careful control of reaction conditions is crucial. This includes:

  • Stoichiometry: Use a controlled amount of the brominating agent to avoid over-bromination.

  • Temperature: Running the reaction at a low temperature can enhance selectivity and reduce the formation of side products.

  • Reaction Time: Monitor the reaction progress closely to stop it once the starting material is consumed, preventing further reactions.

Q4: What are suitable purification methods for this compound?

Purification can typically be achieved through recrystallization or column chromatography.[1] The choice of solvent for recrystallization is critical and may require some experimentation. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).- Check the purity of the starting materials.
Product loss during workup or purification.- Optimize the extraction and purification steps. For recrystallization, ensure the correct solvent and temperature are used to minimize loss.
Presence of Multiple Spots on TLC (in addition to the product) Formation of isomeric or over-halogenated byproducts.- Adjust the reaction temperature and stoichiometry of the brominating agent. Lower temperatures often favor the formation of the desired product.- Consider using a milder brominating agent.
Degradation of the product or starting material.- Aminophenols can be sensitive to air and light. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Colored Product (e.g., brown or dark) Oxidation of the aminophenol.[1]- During workup, wash the organic layer with a solution of a reducing agent like sodium bisulfite.- Perform the purification steps quickly and under an inert atmosphere.[1]- Recrystallization with the addition of activated charcoal can help remove colored impurities.[1]
Difficulty in Isolating the Product The product may be highly soluble in the reaction solvent.- After the reaction, quench with water and extract with a suitable organic solvent. If the product is in the aqueous layer, adjust the pH to precipitate it.

Summary of Common Impurities

Impurity Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
4-Amino-2-chlorophenolC₆H₆ClNO143.57148-154Not available
4-Amino-2,6-dibromophenolC₆H₅Br₂NO266.9288-95Not available
4-Amino-2,6-dichlorophenolC₆H₅Cl₂NO178.02167-170[2][3]601.33 (predicted)[4]
2-Amino-4-bromophenolC₆H₆BrNO188.02135-140[5]282.8 at 760 mmHg[5]

Experimental Protocols

Plausible Synthesis of this compound

This protocol describes a plausible method for the bromination of 4-amino-2-chlorophenol.

Materials:

  • 4-Amino-2-chlorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-amino-2-chlorophenol (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1 equivalent) portion-wise over 30 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualizations

Synthesis_Pathway 4-Amino-2-chlorophenol 4-Amino-2-chlorophenol This compound This compound 4-Amino-2-chlorophenol->this compound Bromination N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->this compound Acetonitrile, 0 C Acetonitrile, 0 C Acetonitrile, 0 C->this compound

Caption: Plausible synthetic route for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Troubleshooting Start Start Reaction Reaction Start->Reaction Workup Workup Reaction->Workup Crude_Product Crude_Product Workup->Crude_Product TLC_Analysis TLC_Analysis Crude_Product->TLC_Analysis Check_Purity Check_Purity TLC_Analysis->Check_Purity Pure Pure Purification Purification Pure->Purification Impure Impure Identify_Impurities Identify_Impurities Impure->Identify_Impurities Check_Purity->Pure Single Spot Check_Purity->Impure Multiple Spots Optimize_Conditions Optimize_Conditions Identify_Impurities->Optimize_Conditions Optimize_Conditions->Reaction Final_Product Final_Product Purification->Final_Product

Caption: General experimental workflow for synthesis and troubleshooting.

References

Dehalogenation of "4-Amino-2-bromo-6-chlorophenol" under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective dehalogenation of 4-Amino-2-bromo-6-chlorophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the selective dehalogenation of this compound to yield 4-Amino-6-chlorophenol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.1a. Use fresh, high-quality catalyst. Palladium on carbon (Pd/C) can be pyrophoric and lose activity over time. 1b. Ensure proper handling of the catalyst to avoid deactivation by air or moisture.
2. Insufficient hydrogen pressure or inefficient hydrogen transfer.2a. For reactions using H₂ gas, purge the reaction vessel thoroughly with an inert gas before introducing hydrogen. Ensure all connections are gas-tight. 2b. If using a hydrogen transfer agent (e.g., ammonium formate, isopropanol), ensure it is added in the correct stoichiometric excess.
3. Low reaction temperature.3. Gently warm the reaction mixture. For catalytic transfer hydrogenation, temperatures around 65°C can be effective.[1]
Poor Selectivity (Dechlorination or other side reactions) 1. Over-reduction due to harsh reaction conditions.1a. Reduce hydrogen pressure or reaction time. 1b. Lower the reaction temperature. High temperatures can lead to the loss of the chloro-substituent.
2. Inappropriate catalyst.2. While Pd/C is common, other catalysts like palladium on ceria (Pd/CeO₂) have shown high efficiency in halophenol dehalogenation.[1]
3. Catalyst poisoning.3. Ensure the starting material and solvent are free of impurities that could poison the palladium catalyst (e.g., sulfur compounds).
Formation of Multiple Byproducts 1. Competing side reactions such as hydrodechlorination or Ullmann-type coupling.1a. Optimize the reaction conditions (temperature, pressure, catalyst loading) to favor the desired selective debromination. 1b. Use a less reactive hydrogen source.
2. Degradation of the starting material or product.2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Inconsistent Results 1. Variability in catalyst quality or activity.1. Use a consistent source and batch of catalyst. Perform a small-scale test reaction to qualify new batches of catalyst.
2. Inconsistent reaction setup and procedure.2. Standardize the experimental protocol, including the method of catalyst addition, purging of the reaction vessel, and stirring rate.

Frequently Asked Questions (FAQs)

Q1: What is the expected selectivity for the dehalogenation of this compound?

A1: The selective removal of bromine over chlorine is generally expected. The carbon-bromine bond is weaker and more susceptible to cleavage under typical catalytic hydrogenation conditions than the carbon-chlorine bond.[2][3] Proper control of reaction conditions is crucial to achieve high selectivity.

Q2: Which catalyst is most suitable for this reaction?

A2: Palladium on carbon (Pd/C) is a widely used and effective catalyst for hydrodehalogenation reactions.[2][3] The loading of palladium on the carbon support typically ranges from 5 to 10 wt%. Other palladium-based catalysts, such as palladium on ceria, may also offer high efficiency.[1]

Q3: Can I use a hydrogen transfer reagent instead of hydrogen gas?

A3: Yes, transfer hydrogenation is a viable and often more convenient alternative to using hydrogen gas. Common hydrogen donors include ammonium formate, sodium formate, and isopropanol.[1] These methods often require milder conditions and do not necessitate specialized high-pressure equipment.

Q4: What are the primary side products to look out for?

A4: The main potential side products are the fully dehalogenated product (4-aminophenol) and the dechlorinated, brominated product (4-Amino-2-bromophenol), although the latter is less likely. At higher temperatures, hydrogenation of the aromatic ring is a possibility.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). These techniques will allow you to track the consumption of the starting material and the formation of the desired product and any byproducts.

Data Presentation

Table 1: Typical Reaction Conditions for Selective Debromination
ParameterCondition RangeNotes
Catalyst 5-10% Palladium on CarbonThe catalyst loading is typically 1-10 mol% relative to the substrate.
Hydrogen Source H₂ gas (1-4 atm) or Transfer Hydrogenation Agent (e.g., Ammonium Formate, 3-5 equivalents)The choice of hydrogen source can influence reaction rate and selectivity.
Solvent Methanol, Ethanol, Ethyl Acetate, TetrahydrofuranThe solvent should be inert to the reaction conditions and capable of dissolving the substrate.
Base/Acid Acceptor Sodium Acetate, Triethylamine, or other non-nucleophilic bases (1-2 equivalents)A base is often added to neutralize the HBr formed during the reaction, which can inhibit the catalyst.
Temperature 25-80 °CHigher temperatures may lead to a loss of selectivity.
Reaction Time 2-24 hoursMonitor the reaction to determine the optimal time for completion.
Table 2: Comparative Reactivity of Halogens in Catalytic Hydrodehalogenation
HalogenRelative ReactivityBond Dissociation Energy (Aryl-X, kcal/mol)
IodineHighest~65
BromineHigh~81
ChlorineModerate~96
FluorineLow~123

This table illustrates the general trend of reactivity, which is inversely related to the bond dissociation energy.

Experimental Protocols

Detailed Methodology for Selective Debromination using Catalytic Transfer Hydrogenation

This protocol describes a general procedure for the selective debromination of this compound using ammonium formate as the hydrogen source.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate

  • Methanol (reagent grade)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus (e.g., Celite® or a syringe filter)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Solvent Addition: Add methanol to the flask to dissolve the starting material. The concentration will depend on the scale of the reaction.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reagent Addition: In a separate flask, dissolve ammonium formate (3-5 equivalents) in a minimal amount of methanol and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 65°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • The resulting crude product can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Dehalogenation of This compound check_conversion Check Conversion by TLC/GC/HPLC start->check_conversion low_conversion Issue: Low/No Conversion check_conversion->low_conversion Conversion < 95% check_selectivity Check Product Selectivity check_conversion->check_selectivity Conversion > 95% troubleshoot_conversion Troubleshoot Conversion: - Check catalyst activity - Verify H₂ source/pressure - Increase temperature low_conversion->troubleshoot_conversion poor_selectivity Issue: Poor Selectivity (Dechlorination observed) check_selectivity->poor_selectivity Incorrect Product Ratio success Reaction Successful: Proceed to Workup check_selectivity->success Desired Product Formed troubleshoot_selectivity Troubleshoot Selectivity: - Lower temperature/pressure - Reduce reaction time - Screen catalysts poor_selectivity->troubleshoot_selectivity troubleshoot_conversion->start Re-run Experiment troubleshoot_selectivity->start Re-run Experiment

Caption: Troubleshooting workflow for the selective dehalogenation.

Experimental_Workflow step1 1. Dissolve Substrate in Solvent step2 2. Purge with Inert Gas step1->step2 step3 3. Add Pd/C Catalyst step2->step3 step4 4. Add Hydrogen Source (e.g., Ammonium Formate) step3->step4 step5 5. Heat and Stir step4->step5 step6 6. Monitor Reaction Progress step5->step6 step6->step5 Incomplete step7 7. Cool and Filter Catalyst step6->step7 Complete step8 8. Concentrate and Purify step7->step8 end Final Product: 4-Amino-6-chlorophenol step8->end

Caption: Experimental workflow for catalytic transfer hydrodehalogenation.

References

Technical Support Center: Reactions of 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-bromo-6-chlorophenol. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when working with this compound?

A1: Based on the reactivity of the functional groups present in this compound (an amino group, a hydroxyl group, and halogen substituents on an aromatic ring), several classes of side reactions are commonly observed. These include:

  • Over-alkylation/acylation: Both the amino and hydroxyl groups are nucleophilic and can react with alkylating or acylating agents. This can lead to the formation of di-substituted products where both the amine and hydroxyl groups have reacted, in addition to the desired mono-substituted product.

  • Dehalogenation: In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, the bromo or chloro substituents can be removed and replaced with a hydrogen atom, leading to a dehalogenated byproduct.

  • Homocoupling: In Suzuki reactions, the organoboron reagent can couple with itself to form a biaryl byproduct. Similarly, the aryl halide can undergo homocoupling.

  • Oxidation: The aminophenol moiety is susceptible to oxidation, which can lead to the formation of colored impurities, especially in the presence of air and base.

  • Isomerization: In reactions like bromination of related phenols, the formation of undesired positional isomers can occur. For instance, bromination of 2-chlorophenol can yield the undesired 2,6-isomer in addition to the desired 4-bromo-2-chlorophenol. While this compound is already substituted, further reactions on the aromatic ring, if conditions are harsh enough, could potentially lead to substituent migration, though this is less common.

  • Hydrolysis of reagents: In Suzuki coupling, the boronic acid can be sensitive to the reaction conditions and may decompose.

Troubleshooting Guides

Acylation and Alkylation Reactions

Issue: Formation of a di-substituted byproduct where both the amino and hydroxyl groups have reacted.

Troubleshooting Steps:

  • Protecting Groups: The most effective strategy is to use a protecting group for either the amino or hydroxyl function, depending on the desired reaction site. For example, to selectively acylate the amino group, the hydroxyl group can be protected as a silyl ether.

  • Control of Stoichiometry: Use of a precise stoichiometry of the acylating or alkylating agent (closer to 1.0 equivalent) can favor mono-substitution. An excess of the reagent will drive the reaction towards di-substitution.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction, favoring the more reactive site (typically the amino group) and reducing the rate of the second substitution.

  • Choice of Base: The choice and amount of base can influence the nucleophilicity of the hydroxyl group. Using a weaker base or a stoichiometric amount may help to minimize the deprotonation and subsequent reaction of the hydroxyl group.

Illustrative Reaction Scheme:

Acylation reactant This compound product_mono Desired Mono-acylated Product (N-acylated) reactant->product_mono 1.0 eq. Acylating Agent Controlled Conditions product_di Side Product (N,O-di-acylated) reactant->product_di Excess Acylating Agent Harsh Conditions reagent Acylating Agent (e.g., Acyl Chloride) reagent->product_mono reagent->product_di

Caption: Control of stoichiometry and reaction conditions is crucial to favor mono-acylation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Issue 1: Formation of a dehalogenated side product.

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand is critical. More electron-rich and bulky ligands can promote the desired reductive elimination over side reactions like dehalogenation.

  • Base Selection: The nature and strength of the base can impact the reaction. Weaker bases may sometimes reduce the incidence of dehalogenation. Careful screening of bases (e.g., carbonates vs. phosphates) is recommended.

  • Solvent Purity: The presence of water or other protic impurities in the solvent can be a source of protons for the dehalogenation pathway. Ensure the use of dry, degassed solvents.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. Monitor the reaction progress and quench it once the starting material is consumed.

Issue 2: Formation of homocoupled byproducts.

Troubleshooting Steps:

  • Pre-catalyst Activation: Ensure that the palladium pre-catalyst is properly activated to the active Pd(0) species. Inefficient activation can lead to side reactions.

  • Stoichiometry of Coupling Partners: A slight excess of the boronic acid (or other coupling partner) can sometimes suppress the homocoupling of the aryl halide.

  • Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote the homocoupling of boronic acids.

Logical Workflow for Troubleshooting Cross-Coupling Reactions:

XCoupling_Troubleshooting start Low Yield or Impure Product in Cross-Coupling Reaction check_dehalogenation Presence of Dehalogenated Byproduct? start->check_dehalogenation check_homocoupling Presence of Homocoupled Byproduct? check_dehalogenation->check_homocoupling No optimize_ligand Optimize Phosphine Ligand check_dehalogenation->optimize_ligand Yes optimize_stoichiometry Adjust Stoichiometry of Coupling Partners check_homocoupling->optimize_stoichiometry Yes end Improved Yield and Purity check_homocoupling->end No optimize_base Screen Different Bases optimize_ligand->optimize_base optimize_solvent Ensure Dry, Degassed Solvents optimize_base->optimize_solvent optimize_temp_time Optimize Reaction Time and Temperature optimize_solvent->optimize_temp_time optimize_temp_time->end optimize_stoichiometry->optimize_temp_time Suzuki_Workflow setup 1. Combine Reactants, Catalyst, and Base under Inert Atmosphere solvent 2. Add Degassed Solvent setup->solvent reaction 3. Heat and Stir (Monitor Progress) solvent->reaction workup 4. Cool, Dilute, and Wash reaction->workup purification 5. Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Isolated Product purification->product

Technical Support Center: Purification of Products Derived from 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from 4-Amino-2-bromo-6-chlorophenol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying derivatives of this compound?

A1: Derivatives of this compound are prone to several purification challenges. Due to the presence of the amino and phenolic hydroxyl groups, these compounds are susceptible to oxidation, often leading to colored impurities. The halogen substituents can influence the compound's polarity and solubility, sometimes complicating separation from starting materials or byproducts. Furthermore, the acidic nature of the phenolic hydroxyl group can cause peak tailing during silica gel chromatography.

Q2: My purified compound is discolored (e.g., pink, brown, or dark). What is the cause and how can I fix it?

A2: Discoloration is a common issue with aminophenols and is typically caused by the oxidation of the amino or phenol functional groups to form quinone-like impurities. To mitigate this, consider the following:

  • Work under an inert atmosphere: Whenever possible, perform purification and solvent removal steps under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Use degassed solvents: Solvents can contain dissolved oxygen, which can contribute to oxidation.

  • Charcoal treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. However, be aware that this may also lead to some loss of your desired product.

  • Reducing agents: In some cases, a small amount of a reducing agent, such as sodium dithionite or sodium bisulfite, can be added during workup or extraction to prevent oxidation.

Q3: What are the most common purification techniques for derivatives of this compound?

A3: The most effective purification methods for these compounds are typically column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the specific properties of the derivative and the nature of the impurities.

Q4: How can I effectively remove unreacted this compound from my product?

A4: Unreacted starting material can often be removed using a combination of techniques:

  • Column Chromatography: Due to the polarity of the amino and hydroxyl groups, this compound will likely have a different retention factor (Rf) on a silica gel column compared to its less polar derivatives.

  • Acid-Base Extraction: The amphoteric nature of this compound (possessing both a weakly basic amino group and a weakly acidic phenolic group) allows for its removal through pH-controlled extractions. Washing the organic layer with a dilute acid will extract the basic starting material into the aqueous phase.

  • Recrystallization: If the solubility profiles of your product and the starting material are sufficiently different, recrystallization can be an effective purification method.

Section 2: Troubleshooting Guides

Column Chromatography

Problem: My compound is streaking or tailing on the silica gel column.

  • Possible Cause: The acidic silanol groups on the silica gel are interacting with the basic amino group of your compound.

  • Solution:

    • Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.

    • Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.

Problem: I am unable to separate my product from a closely related impurity.

  • Possible Cause: The polarity of your product and the impurity are too similar for effective separation with the current eluent system.

  • Solution:

    • Optimize the eluent system: Try a solvent system with a different selectivity. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system.

    • Use a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can improve the resolution of closely eluting compounds.

    • Consider a different stationary phase: Phenyl-functionalized silica can offer different selectivity for aromatic compounds through π-π interactions.

Recrystallization

Problem: My compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated.

  • Solution:

    • Use a lower-boiling point solvent.

    • Reheat the solution to dissolve the oil and add a small amount of additional solvent to decrease the concentration.

    • Allow the solution to cool more slowly to encourage crystal nucleation.

Problem: No crystals form, even after the solution has cooled.

  • Possible Cause: The solution is too dilute, or it is supersaturated.

  • Solution:

    • Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of your pure compound.

    • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Add an anti-solvent: If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent (one in which your compound is insoluble) until the solution becomes cloudy, then gently heat until it is clear again and allow to cool slowly.

Section 3: Data Presentation

Table 1: General Solvent Systems for Purification of Halogenated Aminophenols and Related Compounds
Purification MethodCompound TypeRecommended Solvents/EluentsExpected Purity Range
Recrystallization Halogenated Aromatic Amines/PhenolsToluene, Xylene, Benzene, Dichloromethane, Chloroform, 1,2-Dichloroethane[1]>98% (highly dependent on specific compound and impurities)
Methanol, Ethanol, Water (for polar compounds)[2]
Dichloromethane/Methanol (solvent/anti-solvent)
Column Chromatography (Silica Gel) Halogenated AnilinesHexane/Ethyl Acetate mixturesVariable, dependent on separation
Dichloromethane/Methanol mixtures
Add 0.5-1% Triethylamine for basic compounds
HPLC (Reverse Phase) Brominated PhenolsAcetonitrile/Water with 0.1% TFA or Formic AcidAnalytical to preparative scale purities

Note: The expected purity is a general guideline and the optimal conditions and resulting purity will vary depending on the specific derivative of this compound and the nature of the impurities present.

Section 4: Experimental Protocols

Protocol for Column Chromatography
  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good starting point for derivatives of this compound is a mixture of hexanes and ethyl acetate or dichloromethane and methanol. Aim for an Rf value of 0.2-0.3 for your target compound. If tailing is observed on the TLC plate, add a small amount of triethylamine (0.5-1%) to the eluent.

  • Column Packing:

    • Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your starting eluent and pour it into the column, allowing the eluent to drain as you pack. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

  • Elution:

    • Begin adding the eluent to the column and collect fractions.

    • Monitor the separation by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol for Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. For halogenated aromatic compounds, solvents like toluene, dichloromethane, or a mixture of a good solvent (like dichloromethane) and a poor solvent (like hexanes) can be effective.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring and add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol for Acid-Base Extraction

This protocol is designed to remove acidic or basic impurities from your desired neutral product.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as dichloromethane or ethyl acetate.

  • Removal of Basic Impurities (including unreacted this compound):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the acid wash one or two more times.

  • Removal of Acidic Impurities:

    • To the organic layer, add an equal volume of a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution).

    • Shake the funnel and separate the layers as described above.

    • Repeat the base wash if necessary.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.

Section 5: Visualizations

experimental_workflow crude_product Crude Product (from synthesis) dissolution Dissolve in Organic Solvent crude_product->dissolution acid_base_extraction Acid-Base Extraction (Optional) dissolution->acid_base_extraction column_chromatography Column Chromatography acid_base_extraction->column_chromatography Organic Layer recrystallization Recrystallization column_chromatography->recrystallization Partially Pure Fractions pure_product Pure Product column_chromatography->pure_product Pure Fractions recrystallization->pure_product analysis Purity Analysis (HPLC, NMR, etc.) pure_product->analysis

Caption: General purification workflow for derivatives of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? start->no_crystals oiling_out->no_crystals No solution1 Reheat and add more solvent. Allow to cool slowly. oiling_out->solution1 Yes solution2 Try scratching the flask, adding a seed crystal, or concentrating the solution. no_crystals->solution2 Yes success Successful Crystallization solution1->success solution2->success

Caption: Troubleshooting common issues during recrystallization.

References

Validation & Comparative

A Comparative Guide to 4-Amino-2-bromo-6-chlorophenol and Other Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Amino-2-bromo-6-chlorophenol with other halogenated phenols, focusing on physicochemical properties, biological activities, and applications as synthetic intermediates. The information is supported by experimental data to assist researchers in selecting appropriate compounds for their work.

Introduction to Halogenated Phenols

Halogenated phenols are a class of aromatic organic compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene ring. These compounds are significant in medicinal chemistry and material science due to their versatile reactivity and diverse biological activities.[1][2] The type, number, and position of halogen substituents dramatically influence the compound's acidity, lipophilicity, metabolic stability, and overall pharmacological profile.[3][4]

This compound is a multi-substituted phenol containing amino, bromo, and chloro groups. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis for creating more complex molecules, including pharmaceuticals and dyes.[1] This guide compares its properties to simpler, more commonly studied halogenated phenols to highlight its unique characteristics.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems, influencing everything from solubility and reactivity to bioavailability and toxicity. The introduction of different halogen atoms (F, Cl, Br, I) and an amino group alters these properties in predictable ways. Generally, increasing halogenation increases molecular weight and lipophilicity (log Kow) while decreasing water solubility.

The following table summarizes key physicochemical data for this compound and a selection of other halogenated phenols.

Compound Structure CAS Number Molecular Weight ( g/mol ) Melting Point (°C) log Kow
This compoundC₆H₅BrClNO1158322-54-3222.47[5]N/A2.4 (Predicted)[6]
4-ChlorophenolC₆H₅ClO106-48-9128.56[7]43.2 - 43.7[7]2.4[7][8]
4-BromophenolC₆H₅BrO106-41-2173.01[9]63 - 67[9]2.59[10]
2,4-DichlorophenolC₆H₄Cl₂O120-83-2163.00[7]45[7]3.06[7]
2,4,6-TribromophenolC₆H₃Br₃O118-79-6330.8090 - 943.86
4-Amino-2,6-dibromophenolC₆H₅Br₂NO609-21-2266.92[11]N/A3.1 (Predicted)[11]

Biological Activity and Structure-Activity Relationships

Halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity of molecules.[3] Halogens can increase metabolic stability and lipophilicity, which may improve a drug's ability to cross cell membranes.[4] The biological activities reported for halogenated phenols are diverse, including antimicrobial, antioxidant, anticancer, and anti-diabetic effects.[2][12]

Toxicity: The toxicity of halogenated phenols is a significant area of study. Their effects are often linked to their lipophilicity (log Kow) and electronic properties.[13] A common mechanism of toxicity involves the uncoupling of oxidative phosphorylation in mitochondria, disrupting cellular energy production.[14] One study on the effects of p-halogenated phenols on rat liver mitochondria found that the potency of these compounds in disrupting mitochondrial function followed the order: p-iodophenol > p-bromophenol > p-chlorophenol > p-fluorophenol > phenol.[14] This trend correlates with the hydrophobicity and Hammett's substituent constant of the halogen.[14]

The following table presents acute toxicity data for various halogenated phenols against the protozoan Tetrahymena pyriformis, a model organism for toxicological studies. The toxicity is expressed as pIC₅₀, the negative logarithm of the molar concentration causing 50% inhibition of growth. A higher pIC₅₀ value indicates greater toxicity.

Compound pIC₅₀ (log(1/IC₅₀))
2-Chlorophenol0.183
4-Chlorophenol0.545
2-Bromophenol0.330
3-Bromophenol1.145
2,3-Dichlorophenol1.276
2,4-Dibromophenol1.398

Data from a QSAR study on halogenated phenols.[15]

The presence of the amino group in This compound adds another layer of complexity, as it can be protonated at physiological pH and participate in hydrogen bonding, potentially altering its interaction with biological targets compared to phenols lacking this group.

G Mechanism of Mitochondrial Toxicity for Halogenated Phenols cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump e- transfer ATPsynth ATP Synthase ATP ADP + Pi -> ATP ATPsynth->ATP H_flow Proton Flow Proton_grad High H+ Concentration (Proton Gradient) H_flow->ATPsynth drives ATP synthesis HalogenatedPhenol Halogenated Phenol (Protonophore) Disruption Proton Gradient Dissipation HalogenatedPhenol->Disruption transports H+ across membrane Disruption->H_flow bypasses ATP Synthase

Caption: General mechanism of mitochondrial toxicity by halogenated phenols.

Applications in Synthesis and Drug Discovery

This compound is primarily valuable as a synthetic intermediate. Its distinct functional groups—hydroxyl, amino, bromo, and chloro—can all be targeted in subsequent reactions, allowing for the construction of complex molecular architectures.

  • Amino Group (-NH₂): This group is a versatile handle for reactions such as diazotization (to form diazonium salts, which are excellent leaving groups), acylation, and alkylation. This allows for the introduction of a wide variety of other functional groups or the linking of the phenol to other molecular scaffolds.

  • Halogen Atoms (-Br, -Cl): The bromine and chlorine atoms can be substituted via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, modifying the compound's properties or providing a point of attachment.

G cluster_amino Amino Group Reactions cluster_halogen Halogen Reactions cluster_hydroxyl Hydroxyl Group Reactions start 4-Amino-2-bromo- 6-chlorophenol diazotization Diazotization (NaNO2, HCl) start->diazotization acylation Acylation (Acyl Chloride) start->acylation coupling Cross-Coupling (e.g., Suzuki) start->coupling etherification Etherification (e.g., Williamson) start->etherification diazonium Diazonium Salt Intermediate diazotization->diazonium amide Amide Derivative acylation->amide end Complex Target Molecules (e.g., Pharmaceuticals, Dyes) diazonium->end amide->end biaryl Biaryl Compound coupling->biaryl biaryl->end ether Phenolic Ether etherification->ether ether->end

Caption: Synthetic utility of this compound as a building block.

Key Experimental Protocols

To ensure data reproducibility and consistency, standardized experimental protocols are essential. Below are methodologies for two key experiments relevant to the characterization and comparison of halogenated phenols.

A. Determination of Octanol-Water Partition Coefficient (log Kow) - Shake-Flask Method

This protocol is based on the widely used shake-flask method for determining the lipophilicity of a compound.[16][17]

Objective: To measure the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.

Materials:

  • Test compound (e.g., this compound)

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

  • pH meter and buffers

Procedure:

  • Preparation of Phases: Mix n-octanol and water in a large vessel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Add a known volume of the octanol stock solution and a known volume of the saturated water to a centrifuge tube. The volume ratio (typically between 1:1 and 1:4 octanol:water) should be recorded.

    • Cap the tube tightly and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm) for 15-30 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the water phase.

    • Analyze the concentration of the compound in each phase using a suitable and validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • The partition coefficient (Kow) is calculated as: Kow = [Concentration]octanol / [Concentration]water

    • The result is typically expressed as its base-10 logarithm: log Kow.

  • pH Consideration: For ionizable compounds like phenols, the pH of the aqueous phase must be controlled and reported, as Kow is pH-dependent. The experiment should be conducted at a pH where the compound is predominantly in its non-ionized form.

B. Acute Toxicity Assay Using Tetrahymena pyriformis

This protocol outlines a general procedure for assessing the acute toxicity of a chemical to a model organism, as described in related QSAR studies.[13][15]

Objective: To determine the IC₅₀ (concentration causing 50% inhibition of growth) of a test compound on the ciliate protozoan Tetrahymena pyriformis.

Materials:

  • Tetrahymena pyriformis culture

  • Sterile growth medium (e.g., proteose peptone-yeast extract medium)

  • Test compound and a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader) or cell counter

  • Incubator (28-30°C)

Procedure:

  • Culture Preparation: Grow T. pyriformis in sterile medium to the mid-logarithmic phase.

  • Test Solution Preparation: Prepare a series of dilutions of the test compound in the growth medium. A stock solution is typically made in a solvent like DMSO, and then diluted such that the final solvent concentration in all wells (including controls) is low (<0.1%) and non-toxic.

  • Assay Setup:

    • In a 96-well microplate, add the prepared test solutions to triplicate wells.

    • Include a negative control (medium only) and a solvent control (medium with the same concentration of DMSO as the test wells).

    • Inoculate each well with a known density of T. pyriformis cells from the log-phase culture.

  • Incubation: Incubate the microplate at the optimal growth temperature (e.g., 28°C) for a defined period (e.g., 24-48 hours).

  • Growth Measurement:

    • After incubation, measure the cell density in each well. This can be done by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader or by direct cell counting with a microscope.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Use a suitable regression analysis (e.g., probit or logit) to determine the IC₅₀ value, which is the concentration that causes a 50% reduction in growth.

    • The result can also be expressed as pIC₅₀ (-log IC₅₀ in Molar).

Conclusion

This compound presents a unique profile compared to simpler halogenated phenols. While sharing the general characteristics imparted by the phenol ring and halogen atoms, the addition of an amino group and the specific combination of bromine and chlorine create a highly functionalized and versatile platform for chemical synthesis. Its physicochemical properties, such as its predicted lipophilicity, place it in a similar range as other di-substituted halogenated phenols. Its biological activity, while not extensively documented for this specific isomer, can be inferred from structure-activity relationships established for related compounds, suggesting potential for biological interactions modulated by its unique combination of functional groups. For drug development professionals and synthetic chemists, the primary value of this compound lies in its potential as a multi-functional building block for constructing novel and complex molecular entities.

References

A Comparative Guide to the Structural Validation of 4-Amino-2-bromo-6-chlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and potential biological characteristics of 4-Amino-2-bromo-6-chlorophenol and two of its common derivatives: an N-acetylated and an O-methylated analog. The information presented herein is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and evaluation of novel substituted phenol compounds for potential therapeutic applications.

Introduction

This compound is a halogenated aminophenol that presents multiple reactive sites for chemical modification, making it an interesting scaffold for generating diverse derivatives.[1] The amino and hydroxyl groups can be readily functionalized to modulate the physicochemical and biological properties of the parent molecule. This guide focuses on two primary derivatives:

  • Derivative 1: N-(4-hydroxy-3-bromo-5-chlorophenyl)acetamide (N-acetyl derivative)

  • Derivative 2: 4-methoxy-2-bromo-6-chloroaniline (O-methyl derivative)

The structural integrity of these synthesized derivatives is paramount for reproducible biological testing and establishing structure-activity relationships (SAR). This guide outlines the key analytical techniques and expected data for their validation.

Physicochemical and Spectroscopic Comparison

The following table summarizes the key physicochemical and predicted spectroscopic data for this compound and its N-acetyl and O-methyl derivatives. These values are essential for the initial characterization and confirmation of successful synthesis.

PropertyThis compoundN-(4-hydroxy-3-bromo-5-chlorophenyl)acetamide4-methoxy-2-bromo-6-chloroaniline
Molecular Formula C₆H₅BrClNO[2]C₈H₇BrClNO₂C₇H₇BrClNO
Molecular Weight 222.47 g/mol [2]264.50 g/mol 236.49 g/mol
Predicted ¹H NMR (δ, ppm) Aromatic protons (~6.5-7.5), OH (~9-10), NH₂ (~4-5)Aromatic protons (~7.0-8.0), OH (~9-10), NH (~9-10), CH₃ (~2.1)Aromatic protons (~6.5-7.5), OCH₃ (~3.8), NH₂ (~4-5)
Predicted ¹³C NMR (δ, ppm) Aromatic carbons (~110-150)Aromatic carbons (~110-150), C=O (~168), CH₃ (~24)Aromatic carbons (~110-160), OCH₃ (~56)
Mass Spec (m/z) M+ peak at 221/223/225 due to Br/Cl isotopes[3][4]M+ peak at 263/265/267M+ peak at 235/237/239

Comparative Biological Activity Profile

While specific experimental data for the biological activities of these exact derivatives are not widely published, based on related classes of compounds, a general predictive comparison can be made.[5][6][7]

Biological ActivityThis compoundN-(4-hydroxy-3-bromo-5-chlorophenyl)acetamide4-methoxy-2-bromo-6-chloroaniline
Antioxidant Potential Moderate; phenolic -OH can scavenge free radicals.Moderate to High; acetylation may modulate activity.Low to Moderate; methylation of the phenolic -OH may reduce radical scavenging ability.
Anticancer Potential Potential starting point; many substituted phenols exhibit cytotoxic activity.Potentially Enhanced; N-acetylation is a common modification in drug candidates.Potentially Modulated; O-methylation can affect cell permeability and target interaction.
Toxicity Potential for nephrotoxicity, as seen in related aminochlorophenols.[8]Potentially Reduced; acetylation can sometimes decrease toxicity.Unknown, requires experimental validation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline standard procedures for the key analytical techniques used in the structural validation of the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the synthesized derivatives and confirm the addition of the acetyl or methyl group at the intended position.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Analysis: Integrate the proton signals to determine relative proton counts. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized compounds and analyze their fragmentation patterns to support structural elucidation.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.

  • Ionization:

    • Infuse the sample solution into the ESI source.

    • Operate in both positive and negative ion modes to determine the optimal ionization for the analyte.

  • Data Acquisition:

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

    • The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M+, M+2, M+4).[3][4]

  • Tandem MS (MS/MS):

    • Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to gain further structural information.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compounds and for purification purposes.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or trifluoroacetic acid added to both phases to improve peak shape.

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Purity Analysis: The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing Synthetic and Analytical Workflows

Diagrams generated using Graphviz provide a clear visual representation of the processes involved in the synthesis and validation of these derivatives.

Synthesis_Pathways cluster_n_acetylation N-Acetylation cluster_o_methylation O-Methylation parent This compound reagent1 Acetic Anhydride / Pyridine parent->reagent1 reagent2 Dimethyl Sulfate / K₂CO₃ parent->reagent2 product1 N-(4-hydroxy-3-bromo-5-chlorophenyl)acetamide reagent1->product1 product2 4-methoxy-2-bromo-6-chloroaniline reagent2->product2

Caption: Synthetic pathways to N-acetyl and O-methyl derivatives.

Validation_Workflow start Synthesized Derivative hplc HPLC Purity Check start->hplc ms Mass Spectrometry (MW Confirmation) hplc->ms >95% Purity nmr NMR Spectroscopy (¹H, ¹³C) ms->nmr structure Structure Confirmed nmr->structure

Caption: General workflow for the structural validation of derivatives.

References

The Rise of Selective THR-β Agonists: A Comparative Look at Compounds Potentially Synthesized from 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

South San Francisco, CA - In the landscape of metabolic and liver disease research, the selective modulation of the thyroid hormone receptor beta (THR-β) has emerged as a highly promising therapeutic strategy. Compounds synthesized using "4-Amino-2-bromo-6-chlorophenol" as a starting material are at the forefront of this research, leading to the development of potent and selective THR-β agonists. This guide provides a comparative analysis of the biological activity of these compounds, with a focus on preclinical and clinical data, alongside detailed experimental methodologies for key assays.

Recent patent literature highlights the use of this compound in the synthesis of novel THR-β modulators. Notably, Aligos Therapeutics has been a key player in this area, with their clinical candidate ALG-055009 showing significant promise in treating metabolic dysfunction-associated steatohepatitis (MASH). While the precise synthetic route for ALG-055009 is proprietary, its development is linked to a patent family where this compound is a cited precursor for compounds of similar structure, such as the referenced "compound 80".[1][2]

Comparative In Vitro Activity of THR-β Agonists

The efficacy and selectivity of THR-β agonists are paramount to achieving therapeutic benefits while minimizing off-target effects associated with THR-α activation, such as cardiac-related side effects. The following table summarizes the in vitro activity of ALG-055009 in comparison to other notable THR-β agonists.

CompoundTHR-β EC50 (nM)THR-α EC50 (nM)THR-β Selectivity (α/β)
ALG-055009 50 191 3.8 [3]
Resmetirom (MGL-3196)236659272.5[3]
VK-2809 Parent2692971.1[3]

As the data indicates, ALG-055009 demonstrates superior potency and selectivity for THR-β compared to its counterparts, suggesting a potentially wider therapeutic window.

Preclinical and Clinical Efficacy in MASH

The therapeutic potential of these compounds is being extensively evaluated in preclinical models of MASH and in clinical trials. ALG-055009, for instance, has shown promising results in reducing liver fat in patients with MASH.[3][4] Preclinical studies in diet-induced obese mice have also demonstrated a synergistic effect in fat mass loss when ALG-055009 is combined with incretin receptor agonists like semaglutide and tirzepatide.[5]

Signaling Pathway of THR-β Agonists

The mechanism of action of THR-β agonists involves the regulation of gene expression related to lipid metabolism and energy expenditure in the liver. Upon binding to the THR-β receptor, these agonists promote the transcription of genes involved in fatty acid oxidation and cholesterol metabolism, while suppressing genes involved in lipogenesis.

THR_Beta_Signaling cluster_cell Hepatocyte cluster_nucleus Nucleus THR_agonist THR-β Agonist THR_beta THR-β Receptor THR_agonist->THR_beta Binding RXR RXR THR_beta->RXR Heterodimerization TRE Thyroid Hormone Response Element (TRE) RXR->TRE Binding Gene_Expression Target Gene Expression TRE->Gene_Expression Activation Lipid_Metabolism Increased Lipid Metabolism Gene_Expression->Lipid_Metabolism Cholesterol_Homeostasis Improved Cholesterol Homeostasis Gene_Expression->Cholesterol_Homeostasis

Caption: Simplified signaling pathway of a THR-β agonist in a hepatocyte.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are outlines for key in vitro and in vivo assays.

In Vitro: Dual-Luciferase Reporter Assay for Nuclear Receptor Activation

This assay is used to determine the potency (EC50) and selectivity of compounds for THR-α and THR-β.

Luciferase_Assay_Workflow start Start plate_cells Plate cells expressing THR-α or THR-β and a luciferase reporter gene start->plate_cells add_compounds Add serial dilutions of test compounds plate_cells->add_compounds incubate Incubate for 24 hours add_compounds->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence analyze_data Analyze data to determine EC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a dual-luciferase reporter assay.

Protocol Outline:

  • Cell Culture and Plating: Mammalian cells (e.g., HEK293T) are transiently co-transfected with expression vectors for the human THR-α or THR-β ligand-binding domain fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.[6][7] A constitutively expressed Renilla luciferase vector is often co-transfected for normalization.[6][7] Transfected cells are plated in 96-well or 384-well plates.

  • Compound Treatment: Test compounds are serially diluted and added to the cells. A known THR agonist (e.g., T3) is used as a positive control.

  • Incubation: Cells are incubated with the compounds for 16-24 hours to allow for receptor activation and reporter gene expression.[8]

  • Lysis and Luminescence Measurement: A dual-luciferase reagent is added to lyse the cells and provide the substrates for both firefly and Renilla luciferases.[6][7] Luminescence is measured using a plate reader.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then used to generate dose-response curves and calculate EC50 values using non-linear regression.

In Vivo: Diet-Induced Mouse Model of NASH

This model is used to evaluate the efficacy of THR-β agonists in a disease-relevant context.

Protocol Outline:

  • Induction of NASH: C57BL/6J mice are fed a high-fat, high-fructose, and high-cholesterol diet for an extended period (e.g., 34 weeks) to induce obesity, steatohepatitis, and fibrosis.[9][10]

  • Compound Administration: Mice with biopsy-confirmed NASH are treated daily with the test compound (e.g., via oral gavage) or vehicle for a specified duration (e.g., 8 weeks).[9]

  • Monitoring and Endpoints:

    • Metabolic Parameters: Body weight, food intake, plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol are monitored.[9][10]

    • Histopathology: At the end of the study, livers are collected for histological analysis. NAFLD Activity Score (NAS) and fibrosis stage are determined from H&E and Sirius Red stained sections, respectively.[9][10]

    • Gene Expression Analysis: Liver tissue can be used to analyze the expression of genes involved in lipid metabolism and fibrosis.[11][12]

  • Data Analysis: Statistical analysis is performed to compare the treated groups with the vehicle control group.

Conclusion

The development of selective THR-β agonists represents a significant advancement in the potential treatment of MASH and other metabolic disorders. Compounds derived from precursors like this compound, such as those in the same family as ALG-055009, are demonstrating compelling preclinical and clinical activity. Their superior potency and selectivity, as determined by rigorous in vitro and in vivo assays, underscore their potential to offer a much-needed therapeutic option for patients with these debilitating conditions. Further research and clinical development will be crucial to fully realize the therapeutic promise of this class of molecules.

References

Comparative Guide to Synthetic Intermediates: 4-Amino-2-bromo-6-chlorophenol vs. 4-Amino-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Amino-2-bromo-6-chlorophenol and 4-amino-2,6-dichlorophenol, two halogenated aminophenol intermediates. The document outlines their physicochemical properties, synthetic utility, and comparative reactivity, supported by experimental data and protocols to aid researchers in selecting the appropriate building block for their specific synthetic needs.

Physicochemical Properties

The primary distinction between the two compounds is the presence of a bromine atom versus a chlorine atom at the C2 position of the phenol ring. This substitution significantly impacts the molecular weight and subtly influences other physical properties.

PropertyThis compound4-Amino-2,6-dichlorophenolSource(s)
Molecular Formula C₆H₅BrClNOC₆H₅Cl₂NO[1][2]
Molecular Weight 222.47 g/mol 178.02 g/mol [1][3]
CAS Number 1158322-54-35930-28-9[4][5]
Appearance SolidBeige or slightly brown to pale reddish powder[1][5]
Melting Point Not specified167-170 °C[5][6]
Predicted pKa Not specified7.29 ± 0.23[5]
Solubility Not specifiedSoluble in Methanol, hot water, and organic solvents like ether and ethanol. Insoluble in cold water.[2][5]

Synthesis and Reactivity Comparison

The synthetic routes to both molecules are often analogous, typically involving the nitration of the corresponding disubstituted phenol followed by the reduction of the nitro group. The choice between these intermediates hinges on the desired reactivity of the halogen substituent in subsequent synthetic steps.

Logical Comparison of Halogen Reactivity

The fundamental difference in reactivity stems from the carbon-halogen bond properties. The Carbon-Bromine (C-Br) bond is weaker and longer than the Carbon-Chlorine (C-Cl) bond. This makes the bromide a better leaving group in nucleophilic aromatic substitution reactions and more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

G cluster_Br Properties of C-Br Bond cluster_Cl Properties of C-Cl Bond cluster_App Synthetic Implications Br_Bond Weaker Bond Energy Br_LG Better Leaving Group Br_Bond->Br_LG results in App_Coupling Favored in Cross-Coupling (e.g., Suzuki, Heck) Br_LG->App_Coupling makes it Br_Steric Greater Steric Hindrance Cl_Bond Stronger Bond Energy Cl_LG Poorer Leaving Group Cl_Bond->Cl_LG results in App_General General Purpose / Cost-Effective Building Block Cl_LG->App_General makes it a Cl_Steric Lesser Steric Hindrance

Caption: Reactivity differences between C-Br and C-Cl bonds.

Applications in Synthesis

4-Amino-2,6-dichlorophenol is a widely utilized and commercially significant intermediate. Its applications are well-documented in several high-volume sectors:

  • Agrochemicals: It is a key intermediate in the synthesis of insecticides, fungicides, and herbicides such as hexaflumuron.[7][8]

  • Pharmaceuticals: The compound serves as a building block for active pharmaceutical ingredients (APIs), particularly analgesics and anti-inflammatory drugs.[3][7]

  • Dyes and Pigments: It is used in the production of azo dyes for textiles and inks.[3]

This compound is a more specialized reagent. Its utility lies in synthetic pathways where the differential reactivity between bromine and chlorine is exploited. It serves as a valuable building block for creating complex molecules where a subsequent cross-coupling reaction at the C-Br position is desired while leaving the C-Cl bond intact.[4]

Comparative Synthetic Workflow & Protocols

The most common route to these compounds involves a two-step process: nitration of a precursor phenol followed by reduction.

G cluster_dichloro Synthesis of 4-Amino-2,6-dichlorophenol cluster_bromochloro Synthesis of this compound A1 2,6-Dichlorophenol A2 2,6-Dichloro-4-nitrophenol A1->A2 Nitration (e.g., HNO₃) A3 4-Amino-2,6-dichlorophenol A2->A3 Reduction (e.g., H₂, Catalyst) B1 2-Bromo-6-chlorophenol B2 2-Bromo-6-chloro-4-nitrophenol B1->B2 Nitration (e.g., HNO₃) B3 This compound B2->B3 Reduction (e.g., H₂, Catalyst)

Caption: General synthetic pathway for both aminophenols.

Experimental Data: Synthesis Comparison

While no single source directly compares both syntheses, data from analogous reactions demonstrate the viability of the pathway.

ParameterSynthesis of 4-Amino-2,6-dichlorophenolSynthesis of this compound
Starting Material 2,6-Dichlorophenol2-Bromo-6-chlorophenol
Step 1: Nitration Reaction with nitric acid in a solvent like CCl₄.[9]Analogous nitration is expected to proceed similarly.
Yield (Nitration) ~95% (molar yield of 2,6-dichloro-4-nitrophenol).[9]Expected to be high, comparable to the dichloro analogue.
Step 2: Reduction Catalytic hydrogenation (e.g., H₂ over catalyst) or reduction with agents like hydrazine hydrate.[8][9][10]Catalytic hydrogenation (e.g., H₂ over Rh/C) is a standard method for reducing nitrophenols without affecting halogens.[11]
Yield (Reduction) ~77% (overall yield from 2,6-dichlorophenol).[9]Expected to be high, with potential for dehalogenation as a minor side reaction depending on the catalyst and conditions.
Final Purity >99% (by HPLC).[9]High purity is achievable via standard purification techniques.
Detailed Experimental Protocol: Synthesis of 4-Amino-2,6-dichlorophenol

The following protocol is based on established methods for the nitration of 2,6-dichlorophenol followed by catalytic reduction.[9][10]

Step 1: Synthesis of 2,6-Dichloro-4-nitrophenol

  • To a 250 mL four-port flask, add 100 mL of carbon tetrachloride.

  • Initiate stirring and add 1 mL of a suitable nitration catalyst.

  • Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol and allow it to fully dissolve.

  • Control the temperature at approximately 35 °C while slowly adding 20.4 g (0.22 mol) of 68% nitric acid.

  • After the addition is complete, maintain the reaction at 35 °C for 2 hours.

  • Cool the mixture to room temperature. The solid product will precipitate.

  • Filter the solid, wash with water, and then with a 5% sodium carbonate solution until neutral.

  • Dry the resulting cake to yield 2,6-dichloro-4-nitrophenol as a light-yellow solid.

Step 2: Synthesis of 4-Amino-2,6-dichlorophenol

  • In a suitable pressure vessel, charge the 2,6-dichloro-4-nitrophenol intermediate obtained from Step 1.

  • Add a solvent such as toluene and a hydrogenation catalyst (e.g., a commercial palladium or rhodium on carbon catalyst).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen to 1.0 MPa.

  • Heat the reaction mixture to 90 °C and maintain for 6 hours with vigorous stirring.

  • After the reaction is complete, cool the vessel, filter off the catalyst, and concentrate the filtrate under reduced pressure to remove the solvent.

  • Cool the concentrated solution to room temperature to crystallize the product.

  • Filter the solid, wash with a minimal amount of cold solvent, and dry to obtain 4-amino-2,6-dichlorophenol.

Conclusion

The choice between this compound and 4-amino-2,6-dichlorophenol is dictated by the specific goals of a synthetic campaign.

  • 4-Amino-2,6-dichlorophenol is a cost-effective, widely available, and versatile intermediate ideal for constructing a range of agrochemicals, pharmaceuticals, and dyes where the halogen atoms are primarily used to modulate the electronic properties and steric profile of the final molecule.[3][7]

  • This compound is a strategic building block for more complex syntheses.[4] Its higher reactivity at the C-Br position makes it the superior choice for selective, stepwise functionalization, particularly in metal-catalyzed cross-coupling reactions, allowing for the construction of intricate molecular architectures that are not as readily accessible from the dichloro analogue.

References

A Comparative Guide to the NMR and Mass Spectrometry Analysis of 4-Amino-2-bromo-6-chlorophenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Amino-2-bromo-6-chlorophenol and its structurally related derivatives. Due to the limited availability of direct experimental data for this compound, this guide leverages spectral information from analogous compounds to predict and interpret its analytical characteristics.

Introduction

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring amino, hydroxyl, bromo, and chloro substituents on a benzene ring, gives rise to distinct spectral signatures in NMR and MS analyses. Understanding these characteristics is crucial for the identification, characterization, and quality control of this compound and its derivatives.

Comparative Spectral Data

The following tables summarize the available experimental and predicted NMR and MS data for this compound and a selection of its derivatives.

¹H NMR Spectral Data Comparison
CompoundH-3H-5Other ProtonsSolvent
This compound (Predicted) ~7.0-7.2 ppm (s)~6.8-7.0 ppm (s)NH₂: ~4.5 ppm (br s), OH: ~5.0 ppm (br s)DMSO-d₆
4-Amino-2,6-dibromophenol[1]7.15 ppm (s)7.15 ppm (s)NH₂: 4.95 ppm (br s), OH: 9.35 ppm (s)DMSO-d₆
4-Amino-2,6-dichlorophenol[2]6.85 ppm (s)6.85 ppm (s)NH₂: 4.85 ppm (br s), OH: 9.15 ppm (s)DMSO-d₆
4-Amino-2-bromophenol[3][4]~6.7-7.2 ppm (m)~6.7-7.2 ppm (m)Aromatic protons show more complex splittingCDCl₃
4-Bromo-2-chlorophenol[5]7.42 ppm (d)7.18 ppm (dd)H-6: 6.95 ppm (d)CDCl₃

Note: Chemical shifts (δ) are reported in parts per million (ppm) and multiplicities as s (singlet), d (doublet), dd (doublet of doublets), m (multiplet), and br s (broad singlet). Predicted values for this compound are based on the analysis of its derivatives.

¹³C NMR Spectral Data Comparison
CompoundC-1C-2C-3C-4C-5C-6Solvent
This compound (Predicted) ~145-150~110-115~120-125~140-145~115-120~118-123DMSO-d₆
4-Bromo-2-chlorophenol[6]150.9121.2133.5115.8129.7128.9CDCl₃

Note: The provided data for 4-Bromo-2-chlorophenol can be used as a reference for the expected chemical shifts in a disubstituted halogenated phenol. The presence of the amino group in the target molecule will significantly influence the chemical shifts of the aromatic carbons.

Mass Spectrometry Data Comparison
CompoundMolecular Ion (m/z)Key Fragmentation PatternsIonization Mode
This compound 221/223/225Loss of Br, Cl, H₂O, COEI/ESI
4-Aminophenol[7]109Loss of HCN, COEI

Note: The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) in this compound will result in a characteristic isotopic cluster for the molecular ion and any fragments containing these halogens. The expected M:M+2:M+4 ratio will be approximately 3:4:1.

Experimental Protocols

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). For ¹H NMR, typical parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 250 ppm, 1024-2048 scans, and a relaxation delay of 2-5 seconds are commonly used.

Mass Spectrometry

Mass spectra can be acquired using either Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, a direct insertion probe or a GC-MS system can be used. The sample is introduced into the ion source, and a 70 eV electron beam is used to induce ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused into the ESI source. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range of m/z 50-500.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_analysis Structural Elucidation Compound This compound Derivative Dissolution Dissolution in Deuterated Solvent Compound->Dissolution NMR_Acquisition ¹H and ¹³C NMR Acquisition Dissolution->NMR_Acquisition MS_Acquisition EI or ESI-MS Acquisition Dissolution->MS_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing Structure_Confirmation Structure Confirmation NMR_Processing->Structure_Confirmation MS_Processing Data Analysis (Fragmentation Pattern) MS_Acquisition->MS_Processing MS_Processing->Structure_Confirmation

Caption: Workflow for NMR and MS analysis.

signaling_pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: Hypothetical inhibition of a signaling pathway.

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Analysis of 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of 4-Amino-2-bromo-6-chlorophenol and its analogs. This guide provides researchers, scientists, and drug development professionals with supporting experimental data and detailed methodologies to inform their analytical choices.

The precise determination of the three-dimensional arrangement of atoms within a molecule is paramount in the fields of chemistry, materials science, and drug discovery. For a substituted aromatic compound like this compound, understanding its exact molecular conformation is crucial for predicting its chemical reactivity, physical properties, and biological activity. While X-ray crystallography stands as the gold standard for unambiguous structure determination, a comprehensive evaluation of its performance against other powerful analytical techniques is essential for a well-rounded analytical strategy.

This guide presents a comparative analysis of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural characterization of halogenated aminophenols. Due to the limited availability of public crystallographic data for this compound, this guide will utilize the comprehensive X-ray diffraction data of the closely related analog, 4-amino-2,6-dichlorophenol , as a primary reference. This allows for a detailed exploration of the capabilities of X-ray crystallography in defining molecular geometry, supplemented by illustrative NMR and MS data from other relevant halogenated phenols to showcase the complementary information these techniques provide.

At a Glance: Performance Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, chemical environment of nuclei, stereochemistry, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution) or Solid-stateGas phase (ions)
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Resolution Atomic (sub-Ångström)Atomic to molecular levelMolecular
Strengths Unambiguous structure determination, absolute stereochemistryNon-destructive, provides information on dynamics and solution-state structureHigh sensitivity, rapid analysis, determination of molecular formula
Limitations Requires well-ordered single crystals, provides a static picture of the moleculeCan be complex to interpret for large molecules, may not provide precise bond lengths/anglesDoes not directly provide 3D structure, requires ionization which can alter the molecule

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides a static, high-resolution snapshot of a molecule's structure within a crystal lattice. The diffraction pattern of X-rays passing through a single crystal allows for the calculation of electron density and, consequently, the precise positions of atoms.

Crystal Data for 4-amino-2,6-dichlorophenol

The following table summarizes the crystallographic data obtained from a single-crystal X-ray diffraction study of 4-amino-2,6-dichlorophenol.

ParameterValue
Chemical FormulaC₆H₅Cl₂NO
Molecular Weight178.02 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a4.6064(5) Å
b11.7569(12) Å
c13.2291(13) Å
α90°
β96.760(5)°
γ90°
Volume711.47(13) ų
Z4
Density (calculated)1.662 Mg/m³
Selected Bond Lengths and Angles for 4-amino-2,6-dichlorophenol
BondLength (Å)AngleDegrees (°)
C1-C21.389(3)C6-C1-C2120.9(2)
C2-C31.381(3)C1-C2-C3119.3(2)
C3-C41.391(3)C2-C3-C4120.4(2)
C4-C51.389(3)C3-C4-C5119.4(2)
C5-C61.380(3)C4-C5-C6120.8(2)
C1-O11.352(2)C5-C6-C1119.2(2)
C4-N11.394(3)
C2-Cl11.7387(18)
C6-Cl21.7389(19)

Alternative Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, NMR spectroscopy and mass spectrometry offer complementary information about the molecule's connectivity, and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei, providing valuable information about the connectivity and stereochemistry of a molecule in solution.

Illustrative Data for a Halogenated Phenol (e.g., 4-Bromo-2-chlorophenol):

  • ¹H NMR: The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values reveal the number and types of protons and their neighboring atoms. For a molecule like this compound, one would expect distinct signals for the aromatic protons and the amine and hydroxyl protons.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon signals indicate their chemical environment (e.g., aromatic, bonded to electronegative atoms).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.

Illustrative Data for this compound:

  • Molecular Formula: C₆H₅BrClNO

  • Molecular Weight: 222.47 g/mol

  • Expected HRMS data: Would show a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes, confirming the elemental composition.

Experimental Protocols

X-ray Crystallography of a Small Molecule

A detailed protocol for the structural determination of a small organic molecule like 4-amino-2,6-dichlorophenol is as follows:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetone). The process can take several days to weeks.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation at low temperatures.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate molecular structure.

Visualizing the Workflow

The following diagram illustrates the typical workflow for determining a small molecule crystal structure using X-ray crystallography.

XRay_Crystallography_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting Select single crystal data_collection X-ray Data Collection crystal_mounting->data_collection Mount on goniometer data_processing Data Processing data_collection->data_processing Diffraction images structure_solution Structure Solution data_processing->structure_solution Reflection intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial atomic model validation Structure Validation structure_refinement->validation Refined structure

Workflow for Small Molecule X-ray Crystallography.

Conclusion

X-ray crystallography remains the definitive method for the unambiguous determination of the three-dimensional structure of small molecules like this compound, providing precise data on bond lengths, angles, and conformation. However, a comprehensive structural characterization often benefits from the complementary insights provided by NMR spectroscopy and mass spectrometry. While X-ray crystallography reveals the static solid-state structure, NMR offers crucial information about the molecule's behavior and connectivity in solution, and mass spectrometry confirms its elemental composition and molecular weight with high accuracy. The choice of analytical technique should be guided by the specific research question, the amount of sample available, and the need for either a static, high-resolution structure or information on the molecule's dynamic properties.

A Comparative Reactivity Analysis: 4-Amino-2-fluoro-6-chlorophenol vs. 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two closely related halogenated aminophenols: 4-amino-2-fluoro-6-chlorophenol and 4-Amino-2-bromo-6-chlorophenol. The analysis is grounded in fundamental principles of organic chemistry, supported by experimental data from analogous systems, and focuses on predicting their behavior in common synthetic transformations, particularly Nucleophilic Aromatic Substitution (SNAr).

Introduction and Theoretical Framework

The reactivity of a substituted aromatic ring is a delicate balance of inductive and resonance effects, steric hindrance, and the nature of potential leaving groups. In the case of the two subject compounds, the core structure is identical except for the halogen at the C-2 position (Fluorine vs. Bromine). This single atomic substitution is predicted to be the primary determinant of differential reactivity, especially in SNAr reactions.

Nucleophilic Aromatic Substitution (SNAr): This class of reaction is critical in the synthesis of complex molecules, including pharmaceuticals and materials. Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve the direct displacement of the leaving group in the rate-determining step. Instead, it proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.

The rate of an SNAr reaction is governed by the first step: the attack of the nucleophile on the aromatic ring.[1][2] The stability of the resulting Meisenheimer complex is paramount. Key factors influencing this are:

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (like nitro, cyano, or in this case, halogens) ortho and/or para to the leaving group is essential. These groups stabilize the negative charge of the intermediate through induction and/or resonance.[3]

  • The Nature of the Halogen: In SNAr, the typical leaving group ability seen in aliphatic substitutions (I > Br > Cl > F) is inverted.[4] The reactivity order is generally F > Cl ≈ Br > I .[5] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom significantly more electrophilic and susceptible to nucleophilic attack.[6] Furthermore, its strong inductive effect provides superior stabilization to the negatively charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step.[1]

Comparative Reactivity Prediction

Based on the established mechanism of SNAr, 4-amino-2-fluoro-6-chlorophenol is predicted to be significantly more reactive towards nucleophiles at the C-2 position than this compound.

The C-F bond, despite being stronger than the C-Br bond, renders the C-2 carbon more electron-deficient due to fluorine's superior electronegativity. This enhanced electrophilicity facilitates the initial, rate-determining nucleophilic attack.[6][7] The subsequent elimination of the halide is a rapid process that restores aromaticity and is not the kinetic bottleneck.[1] Therefore, reactions such as etherification, amination, or thiolation at the C-2 position are expected to proceed faster and under milder conditions with the fluoro-analogue.

Supporting Experimental Data

Leaving Group (at C-1)Overall Rate Constant (M⁻¹s⁻¹)Relative Rate
Fluoro 3.501613
Chloro0.009704.5
Bromo 0.009284.3
Iodo0.002171
Data sourced from a study on 1-substituted-2,4-dinitrobenzenes. This system, with strong electron-withdrawing groups, is a classic model for SNAr reactivity.

As the data clearly indicates, the fluoro-substituted arene is orders of magnitude more reactive than its bromo- and chloro- counterparts in a classic SNAr reaction. One study noted that for a similar reaction, the fluorine-substituted compound was 3300 times faster than the iodine-substituted one.[2] This "element effect" is a cornerstone of SNAr chemistry and provides strong evidence for the enhanced reactivity of 4-amino-2-fluoro-6-chlorophenol.[8]

Other Potential Reactions

  • Electrophilic Aromatic Substitution: The directing effects will be a complex interplay of the strongly activating ortho-, para-directing -OH and -NH2 groups and the deactivating, ortho-, para-directing halogens. The C-3 and C-5 positions are the most likely sites for electrophilic attack, though the overall electron-rich nature of the ring may lead to low selectivity without careful control of reaction conditions.

  • Oxidative Coupling: Like other aminophenols, these compounds are susceptible to oxidation. This can lead to the formation of phenoxazine-type structures, which are of interest in materials science and medicinal chemistry.[9] The difference in halogen at C-2 is unlikely to have a dominant effect on the propensity for this type of reaction compared to the influence of the amino and hydroxyl groups.

Experimental Protocols

To empirically validate the predicted reactivity difference, a competitive kinetic experiment can be designed.

Objective: To determine the relative rate of nucleophilic substitution for 4-amino-2-fluoro-6-chlorophenol and this compound.

Materials:

  • 4-amino-2-fluoro-6-chlorophenol

  • This compound

  • An internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Nucleophile (e.g., sodium methoxide, morpholine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction vessel, magnetic stirrer, heating mantle/oil bath

  • Quenching solution (e.g., dilute aqueous HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol each) of 4-amino-2-fluoro-6-chlorophenol, this compound, and the internal standard in the chosen anhydrous solvent (e.g., 20 mL DMF).

  • Initiation: Bring the solution to the desired reaction temperature (e.g., 60 °C). Add the nucleophile (e.g., 0.5 mmol of sodium methoxide, to ensure it is the limiting reagent) to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution (e.g., 1 mL of 0.1 M HCl).

  • Workup & Analysis: Extract the quenched aliquot with ethyl acetate, dry the organic layer (e.g., with Na2SO4), and analyze the sample by GC-MS or HPLC.

  • Data Analysis: By comparing the peak areas of the starting materials relative to the internal standard at each time point, the rate of consumption for each compound can be determined. The relative reactivity is the ratio of the rate constants (k_fluoro / k_bromo).

Visualizations

The following diagrams illustrate the key mechanistic and procedural concepts discussed.

Figure 1. Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

workflow arrow arrow prep 1. Prepare Equimolar Mixture (Fluoro- & Bromo- compounds + Internal Standard in Solvent) arrow_1 init 2. Add Nucleophile (Initiate Reaction at Temp T) arrow_2 sampling 3. Withdraw Aliquots (At Time Intervals t1, t2, t3...) arrow_3 quench 4. Quench Reaction (e.g., with dilute acid) arrow_4 analyze 5. Analyze Samples (HPLC or GC-MS) arrow_5 calc 6. Calculate Relative Rates (Ratio of consumption rates) arrow_1->init arrow_2->sampling arrow_3->quench arrow_4->analyze arrow_5->calc

Figure 2. Experimental workflow for a competitive kinetics study.

Conclusion

The principles of physical organic chemistry provide a robust framework for predicting the comparative reactivity of 4-amino-2-fluoro-6-chlorophenol and this compound. In Nucleophilic Aromatic Substitution reactions, the fluoro-analogue is expected to be substantially more reactive due to the high electronegativity of fluorine, which enhances the electrophilicity of the reaction center and stabilizes the key Meisenheimer intermediate. This prediction is strongly supported by quantitative data from analogous chemical systems. For synthetic applications requiring nucleophilic displacement at the C-2 position, 4-amino-2-fluoro-6-chlorophenol is the superior substrate, likely requiring milder conditions and shorter reaction times. This differential reactivity offers a strategic advantage in complex synthesis, allowing for selective functionalization.

References

Comparative Analysis of Biologically Active Compounds Derived from 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological screening of novel compounds synthesized from 4-Amino-2-bromo-6-chlorophenol and its close structural analogs. The following sections detail the antimicrobial and anticancer activities of these derivatives, offering a side-by-side look at their efficacy. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery, providing both comparative data and detailed experimental methodologies.

Antimicrobial Activity of Schiff Base Derivatives

A series of Schiff base derivatives were synthesized from 4-aminophenol and related compounds and subsequently screened for their antimicrobial properties. The data reveals a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Antimicrobial Activity of Schiff Base Derivatives

CompoundTarget MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
HL Staphylococcus aureus11250[1]
Bacillus subtilis10250[1]
Klebsiella pneumoniae8500[1]
Pseudomonas aeruginosa->500[1]
Co(II) Complex Staphylococcus aureus1862.5[1]
Bacillus subtilis16125[1]
Klebsiella pneumoniae14125[1]
Pseudomonas aeruginosa12250[1]
Ni(II) Complex Staphylococcus aureus16125[1]
Bacillus subtilis14125[1]
Klebsiella pneumoniae12250[1]
Pseudomonas aeruginosa10250[1]
Cu(II) Complex Staphylococcus aureus2262.5[1]
Bacillus subtilis2062.5[1]
Klebsiella pneumoniae1862.5[1]
Pseudomonas aeruginosa16125[1]
Zn(II) Complex Staphylococcus aureus2062.5[1]
Bacillus subtilis1862.5[1]
Klebsiella pneumoniae16125[1]
Pseudomonas aeruginosa14125[1]

Note: The Schiff base HL is (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol, derived from 2-bromo-4-chloroaniline and 5-chlorosalicylaldehyde. While not directly from this compound, its structural similarity provides valuable comparative data.

The metal complexes of the Schiff base ligand demonstrated significantly enhanced antimicrobial activity compared to the free ligand, with the Cu(II) and Zn(II) complexes showing the most potent effects.[1]

Anticancer Activity of Aminophenol Derivatives

Derivatives of 4-aminophenol have also been investigated for their potential as anticancer agents. DNA interaction studies suggest that these compounds may exert their cytotoxic effects through intercalation with DNA, highlighting their potential as novel anticancer therapeutics.[2][3][4]

Table 2: Anticancer Potential of 4-Aminophenol Schiff Base Derivatives

CompoundBiological EffectMethod of ActionKey FindingsReference
S-1 to S-5 Potential Anticancer AgentsDNA InteractionHyperchromic and bathochromic shifts in absorption spectra upon DNA addition suggest interaction.[2][3][4]

Note: S-1 to S-5 are Schiff base derivatives of 4-aminophenol. Specific cytotoxicity data (e.g., IC50 values) were not detailed in the provided search results, but their potential is noted based on DNA interaction studies.

Experimental Protocols

Synthesis of Schiff Base Ligand (HL) and its Metal Complexes

The Schiff base ligand, (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol (HL), was synthesized via an equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline.[1] The resulting ligand was then used for complexation with Co(II), Ni(II), Cu(II), and Zn(II) metal salts to form the corresponding ML2 complexes.[1]

Antimicrobial Screening: Agar Well Diffusion Method

The antimicrobial activity of the synthesized compounds was evaluated using the agar well diffusion method.[5] Bacterial and fungal strains were cultured on appropriate agar plates. Wells were then created in the agar, and solutions of the test compounds at a specific concentration were added to these wells. The plates were incubated, and the diameter of the zone of inhibition around each well was measured to determine the antimicrobial activity.[5]

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare microbial culture D Inoculate agar plates A->D B Prepare agar plates B->D C Prepare compound solutions F Add compound solutions to wells C->F E Create wells in agar D->E E->F G Incubate plates F->G H Measure zones of inhibition G->H I Record and compare results H->I

Caption: Workflow for the agar well diffusion antimicrobial assay.

DNA Interaction Studies

The interaction of the synthesized Schiff bases with DNA was investigated using UV-Vis absorption titration.[2][3][4] Solutions of the compounds were titrated with increasing concentrations of DNA, and the changes in the absorption spectra were recorded. Hyperchromism (an increase in absorbance) and a bathochromic shift (a shift to a longer wavelength) in the spectral bands upon the addition of DNA are indicative of an interaction between the compound and DNA.[2][3][4]

Signaling Pathways

While the precise signaling pathways affected by derivatives of this compound were not explicitly detailed in the search results, the DNA interaction studies suggest a mechanism of action that could lead to the induction of apoptosis. Compounds that interact with DNA can cause DNA damage, which in turn can activate cell cycle arrest and apoptotic pathways.

Apoptosis_Signaling_Pathway Compound DNA Interacting Compound (e.g., Schiff Base Derivative) DNA_Damage DNA Damage Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathway induced by DNA interacting compounds.

Disclaimer: It is important to note that direct biological screening data for compounds explicitly derived from "this compound" was not available in the public domain at the time of this search. The data presented here is based on structurally similar compounds and serves as a valuable point of reference for future research in this area. Further investigation into the synthesis and biological evaluation of direct derivatives is warranted to fully explore their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4-Amino-2-bromo-6-chlorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Amino-2-bromo-6-chlorophenol, a compound requiring careful handling due to its hazardous properties. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

This compound is classified as a hazardous substance, harmful if swallowed, and can cause skin and serious eye irritation.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this chemical and its containers are disposed of responsibly through an approved waste disposal plant.[3][4] Under no circumstances should this chemical be disposed of down the drain or released into the environment.

Key Safety and Disposal Information

A summary of the critical hazard information and disposal recommendations for this compound is provided in the table below. This information is compiled from safety data sheets (SDS) and should be consulted before handling the chemical for disposal.

Hazard ClassificationPersonal Protective Equipment (PPE)Disposal RecommendationSpill Cleanup
Acute toxicity (Oral, Dermal, Inhalation)[1]Chemical-resistant gloves (e.g., Neoprene, Butyl rubber), safety goggles or face shield, lab coat.Dispose of contents and container to an approved hazardous waste disposal plant.[3][4]For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.[5]
Skin and eye irritant[1][3]Ensure an eyewash station and safety shower are readily accessible.Do not empty into drains.[6]Avoid generating dust. Use a wet sweeping method or a HEPA-filtered vacuum for cleanup.
Toxic to aquatic lifePrevent release to the environment.All contaminated materials (e.g., gloves, wipes) must be collected as hazardous waste.[6]Contain the spill to prevent it from entering waterways.

Procedural Guidance for Disposal

The following step-by-step instructions outline the correct procedure for the disposal of this compound.

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be treated as hazardous waste.

  • This waste must be segregated from other laboratory waste streams. Specifically, halogenated organic compounds should be collected separately from non-halogenated solvents to prevent costly disposal complications.

2. Waste Collection and Storage:

  • Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.

  • The container should be in good condition, leak-proof, and have a secure, tight-fitting lid.[7] For solid waste, a puncture-proof, sealable container is preferred.[6]

  • The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

3. Arranging for Disposal:

  • Disposal of this compound must be handled by a licensed hazardous waste disposal contractor.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. They will provide specific instructions for collection and may provide approved waste containers.

  • Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specific, validated, and approved protocol from your EHS department. The safety data sheets for this compound do not provide instructions for on-site neutralization.

4. Spill Management:

  • In the event of a small spill (less than 50 ml of a solution or a few grams of solid), trained personnel wearing appropriate PPE should proceed with cleanup.[5]

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container.

  • For liquid spills, absorb the material with a non-combustible absorbent, such as vermiculite or sand, and place it in the hazardous waste container.

  • For larger spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Identification cluster_1 Collection & Storage cluster_2 Disposal & Spills start Unused this compound or Contaminated Materials is_waste Is it waste? start->is_waste hazardous_waste Identify as Hazardous Waste (Halogenated Organic) is_waste->hazardous_waste Yes spill Spill Occurs is_waste->spill No (Accident) collect_waste Collect in a designated, sealed, and labeled container. hazardous_waste->collect_waste store_waste Store in a secure, ventilated area away from incompatibles. collect_waste->store_waste contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs small_spill Small Spill (<50ml or few grams) spill->small_spill Yes large_spill Large Spill spill->large_spill No final_disposal Licensed Contractor Disposes of Waste contact_ehs->final_disposal cleanup Cleanup with appropriate PPE and absorbents. Collect as hazardous waste. small_spill->cleanup evacuate Evacuate Area & Contact Emergency Response large_spill->evacuate cleanup->collect_waste

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and the responsible management of hazardous chemical waste.

References

Essential Safety and Operational Guide for Handling 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-Amino-2-bromo-6-chlorophenol, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including halogenated phenols and aromatic amines, in the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

Given the chemical structure of this compound, it should be handled as a hazardous substance. Structurally similar compounds are harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin and eye irritation or burns.[1][2][3][4][5] A comprehensive PPE strategy is the primary line of defense against potential exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

A. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Personnel Training: All personnel involved must be trained on the potential hazards and emergency procedures.

  • PPE Check: Don all required PPE as outlined in Table 1 before entering the handling area.

B. Handling the Compound

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

C. Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

III. Disposal Plan

As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Unused solid this compound and contaminated materials (e.g., paper towels, gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.[6][7]
Liquid Waste Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[8][9][10] Do not mix with non-halogenated waste.
Empty Containers "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

IV. Emergency Procedures

Table 3: Emergency Response

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the institution's emergency response team.

V. Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol start_handling Start: Prepare for Experiment weigh Weigh Compound in Fume Hood start_handling->weigh dissolve Dissolve Compound weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate collect_waste Collect Waste in Labeled Containers decontaminate->collect_waste solid_waste Solid Waste (Halogenated) collect_waste->solid_waste liquid_waste Liquid Waste (Halogenated) collect_waste->liquid_waste dispose Dispose via Institutional Hazardous Waste Program solid_waste->dispose liquid_waste->dispose

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.